Banksialactone A
Description
Properties
IUPAC Name |
3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-4H-isochromen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-6-9(18-3)4-8(15)11-10(6)7(2)13(17,5-14)19-12(11)16/h4,7,14-15,17H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHKKOGWSXLRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC(=C2C)OC)O)C(=O)OC1(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fungal Origin and Technical Profile of Banksialactone A
A comprehensive guide for researchers and drug development professionals on the isochromanone, Banksialactone A, detailing its discovery, isolation, structural elucidation, and biological activity.
Origin: Contrary to what its name might suggest, this compound is not a product of the Banksia genus of plants. Instead, it is a secondary metabolite produced by the fungus Aspergillus banksianus. This fungus was first isolated from the leaves of the coastal banksia, Banksia integrifolia, in Collaroy, New South Wales, Australia. This discovery highlights the rich and often untapped chemical diversity of endophytic fungi.
Isolation and Purification
The isolation of this compound from Aspergillus banksianus is a multi-step process involving fungal fermentation, solvent extraction, and chromatographic purification.
Fungal Fermentation and Extraction
Aspergillus banksianus is typically cultured on a solid rice medium. This method provides a suitable environment for the fungus to grow and produce a spectrum of secondary metabolites, including this compound.
Experimental Protocol: Fungal Culture and Extraction
-
Inoculation: A suspension of Aspergillus banksianus spores is used to inoculate flasks containing a sterile solid rice medium.
-
Incubation: The inoculated flasks are incubated in a dark environment at a controlled temperature, typically around 30°C, for an extended period, usually 30 days, to allow for sufficient fungal growth and metabolite production.
-
Extraction: Following incubation, the entire culture, including the fungal mycelia and the rice medium, is extracted multiple times with an organic solvent such as ethyl acetate.
-
Concentration: The resulting ethyl acetate extracts are combined, filtered to remove any solid material, and then concentrated under reduced pressure to yield a crude extract.
Caption: Workflow for the fermentation of Aspergillus banksianus and subsequent extraction of metabolites.
Chromatographic Purification
The crude extract, a complex mixture of fungal metabolites, is subjected to a series of chromatographic techniques to isolate this compound in its pure form.
Experimental Protocol: HPLC Purification
-
Initial Fractionation: The crude extract is first fractionated using techniques like Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column with a water/methanol or water/acetonitrile gradient.
-
Fine Purification: Fractions containing this compound, identified by analytical techniques such as Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC), are then subjected to further purification. This is typically achieved using preparative HPLC, again on a C18 column, with a finely tuned isocratic or shallow gradient elution to separate this compound from other closely related compounds.
Caption: Chromatographic purification workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.
| Spectroscopic Technique | Key Observations |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular formula. |
| ¹H NMR | Reveals the number and connectivity of hydrogen atoms. |
| ¹³C NMR | Shows the number and types of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms within the molecule. |
| Electronic Circular Dichroism (ECD) | Determines the absolute stereochemistry of the chiral centers. |
Table 1: Spectroscopic Data for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Position | δ (ppm), multiplicity, J (Hz) |
| Data to be populated from supplementary materials of Chaudhary et al., 2018 | Data to be populated from supplementary materials of Chaudhary et al., 2018 |
(Note: The specific chemical shifts (δ) and coupling constants (J) are detailed in the supplementary information of the primary literature and are essential for unambiguous structural assignment.)
Absolute Configuration
The absolute configuration of the stereocenters in this compound was determined by comparing the experimental Electronic Circular Dichroism (ECD) spectrum with the theoretically calculated spectra for the possible stereoisomers. This computational approach is a powerful tool for assigning the absolute stereochemistry of chiral natural products.
Caption: Logical workflow for determining the absolute configuration of this compound using ECD spectroscopy.
Biological Activity
This compound has been evaluated for its anti-inflammatory properties.
Anti-inflammatory Activity
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium.
-
Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO).
-
Treatment: The LPS-stimulated cells are treated with varying concentrations of this compound.
-
Measurement of NO: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of this compound required to inhibit 50% of the NO production.
Quantitative Data: Anti-inflammatory Activity
| Compound | Bioassay | Cell Line | IC₅₀ (µM) |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | Specific value to be sourced |
(Note: The precise IC₅₀ value is crucial for quantifying the potency of this compound as an anti-inflammatory agent.)
Biosynthesis
This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).
Proposed Biosynthetic Pathway
The biosynthesis of isochromanones like this compound in Aspergillus species is believed to proceed through the polyketide pathway. This involves the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) by a PKS enzyme. The resulting polyketide chain undergoes a series of modifications, including cyclization and tailoring reactions, to form the final isochromanone scaffold.
Caption: A generalized biosynthetic pathway for the formation of this compound via the polyketide synthase pathway.
Conclusion
This compound, a fungal metabolite with promising anti-inflammatory activity, represents an intriguing molecule for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its origin, isolation, structural characteristics, and biological potential, serving as a valuable resource for the scientific community. Further research into its biosynthetic pathway could open avenues for synthetic biology approaches to produce this and related compounds in larger quantities.
The Discovery and Isolation of Banksialactone A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal secondary metabolites represent a rich and diverse source of novel chemical entities with the potential for development into therapeutic agents. The genus Aspergillus is particularly well-known for its prolific production of a wide array of bioactive compounds. This technical guide details the discovery and isolation of Banksialactone A, a major metabolite from the Australian fungus Aspergillus banksianus. The methodologies employed in its extraction, purification, and structural elucidation are presented, along with an overview of its initial biological evaluation. This document serves as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Experimental Protocols
Fungal Material and Fermentation
The producing organism, Aspergillus banksianus, was isolated from its natural habitat and identified using standard mycological techniques. For the production of this compound, the fungus was cultivated on a solid rice medium.
Fermentation Protocol:
-
Medium Preparation: 50 g of rice was placed in 500 mL Erlenmeyer flasks and autoclaved to ensure sterility.
-
Inoculation: The sterilized rice medium was inoculated with a culture of Aspergillus banksianus.
-
Incubation: The inoculated flasks were incubated at an appropriate temperature for 28 days to allow for fungal growth and metabolite production.
Extraction and Isolation of this compound
Following the incubation period, the fungal biomass and rice medium were subjected to an extensive extraction and purification process to isolate the target compound, this compound.[1][2]
Extraction Protocol:
-
The entire contents of the fermentation flasks were macerated and extracted with acetone.[1]
-
The acetone extract was filtered, and the filtrate was concentrated under reduced pressure using a rotary evaporator to yield an aqueous concentrate.[1]
-
The aqueous concentrate was then partitioned against ethyl acetate (2 x 2 L) to extract the organic-soluble metabolites.[1]
-
The ethyl acetate layer was collected and evaporated to dryness, yielding a crude organic extract (59.3 g).[1]
-
This crude extract was dissolved in methanol (360 mL) and diluted with distilled water (140 mL).[1]
-
A de-fatting step was performed by partitioning against hexane (2 x 500 mL) to remove nonpolar lipids, resulting in a de-fatted crude extract (10.5 g).[1]
Isolation Protocol:
-
A portion of the de-fatted crude extract (2.7 g) was subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a 1:1 mixture of methanol and chloroform as the mobile phase.[1]
-
The eluted fractions were monitored by thin-layer chromatography (TLC) and combined into four main fractions (S1-S4).[1]
-
Fractions S2-S4 were further purified using reversed-phase high-performance liquid chromatography (HPLC) with an acetonitrile/water solvent system.[1]
-
This compound, being the most abundant metabolite, was successfully isolated from these fractions as a colorless oil.[1]
The overall workflow for the extraction and isolation of this compound is depicted in the following diagram:
Structural Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry:
-
LC-MS Analysis: Revealed a single peak with a mass-to-charge ratio ([M+H]⁺) of 269.1.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provided a molecular formula of C₁₃H₁₆O₆.[1]
NMR Spectroscopy:
The structure was further confirmed by detailed analysis of its ¹H and ¹³C NMR spectra.
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 1 | 170.2 | |
| 3 | 75.2 | 4.65, d, 2.4 |
| 4 | 72.8 | 4.38, d, 2.4 |
| 4a | 139.5 | |
| 5 | 100.2 | 6.45, d, 1.9 |
| 6 | 162.8 | |
| 7 | 98.0 | 6.35, d, 1.9 |
| 8 | 161.4 | |
| 8a | 101.8 | |
| 3-CH₃ | 25.1 | 1.45, s |
| 4-CH₃ | 15.4 | 1.25, s |
| 6-OCH₃ | 55.7 | 3.82, s |
| 8-OH | 11.8, s |
Table 1: NMR Spectroscopic Data for this compound in CDCl₃.
Biological Activity Assessment
The isolated this compound, along with other co-isolated compounds, was evaluated for its potential biological activities, including cytotoxicity, antibacterial, and antifungal effects.
Cytotoxicity Assay
The cytotoxicity of the compounds was tested against a panel of cancer cell lines. The specific protocol for the cytotoxicity assay was not detailed in the primary publication, but a general protocol for such assays is as follows:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin assay, which measures the metabolic activity of the cells.
-
Data Analysis: The concentration at which 50% of cell growth is inhibited (IC₅₀) is calculated.
This compound itself did not exhibit significant cytotoxic activity. However, some of the co-isolated hybrid metabolites, Banksialactones G-I, showed weak cytotoxic and antibiotic activities.[3][4]
Antibacterial and Antifungal Assays
The antimicrobial activity was assessed against a range of bacterial and fungal strains. Standard microdilution methods are typically employed for such screenings.
General Antimicrobial Assay Protocol:
-
Inoculum Preparation: Standardized suspensions of bacterial and fungal strains are prepared.
-
Compound Preparation: The test compounds are serially diluted in appropriate growth media in 96-well plates.
-
Inoculation: The wells are inoculated with the microbial suspensions.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Growth Inhibition Assessment: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is determined.
Similar to the cytotoxicity results, this compound did not show noteworthy antibacterial or antifungal activity.[3][4]
Signaling Pathways
Due to the lack of significant biological activity observed for this compound in the initial screenings, further studies into its mechanism of action and potential effects on cellular signaling pathways have not been reported. The weak activity of its derivatives suggests that these compounds may serve as a starting point for medicinal chemistry efforts to enhance their potency, which could then warrant investigation into their molecular targets and signaling pathways.
Conclusion
This compound has been successfully isolated as the major secondary metabolite from the Australian fungus Aspergillus banksianus. Its structure was elucidated using modern spectroscopic techniques. While this compound itself demonstrated a lack of significant biological activity in initial in vitro assays, the discovery of this novel isochromanone, along with its structurally related derivatives, contributes to the growing library of natural products from fungal sources. The methodologies detailed in this guide provide a framework for the continued exploration of fungal metabolomes for the discovery of new chemical entities with potential therapeutic applications. Further investigation into the biosynthetic pathways of these compounds and the potential for synthetic modification of the less active congeners may yet unlock their therapeutic potential.
References
Unveiling the Molecular Architecture of Banksialactone A: A Technical Guide
For Immediate Release
A comprehensive guide detailing the chemical structure elucidation of Banksialactone A, a significant metabolite isolated from the Australian fungus Aspergillus banksianus, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the spectroscopic and analytical techniques employed to determine the compound's complex architecture.
Summary of Key Findings
This compound was identified as the major metabolite from Aspergillus banksianus. Its structure was rigorously established through a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The absolute configuration of the molecule was determined by analyzing its optical rotation and Electronic Circular Dichroism (ECD) spectra, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.
Spectroscopic Data Analysis
The structural backbone of this compound was pieced together using a suite of NMR experiments. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |
| 1 | 169.4, C | |
| 3 | 87.9, C | |
| 4 | 43.1, CH | 3.10, q (6.8) |
| 4a | 139.7, C | |
| 5 | 117.8, CH | 6.86, d (2.2) |
| 6 | 161.9, C | |
| 7 | 101.4, CH | 6.70, d (2.2) |
| 8 | 163.0, C | |
| 8a | 108.8, C | |
| 3-CH₃ | 23.3, CH₃ | 1.62, s |
| 4-CH₃ | 12.7, CH₃ | 1.34, d (6.8) |
| 6-OCH₃ | 55.7, CH₃ | 3.88, s |
| 8-OH | 11.23, s |
Table 2: Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HMBC Correlations |
| H-4 (3.10) | 4-CH₃ (1.34) | C-3, C-4a, C-5, C-8a, 4-CH₃ |
| H-5 (6.86) | H-7 (6.70) | C-4, C-4a, C-6, C-7, C-8a |
| H-7 (6.70) | H-5 (6.86) | C-5, C-6, C-8, C-8a |
| 3-CH₃ (1.62) | C-3, C-4, C-4a | |
| 4-CH₃ (1.34) | H-4 (3.10) | C-3, C-4, C-4a |
| 6-OCH₃ (3.88) | C-6 | |
| 8-OH (11.23) | C-7, C-8, C-8a |
Physicochemical Properties
The molecular formula of this compound was determined by HR-ESI-MS, and its stereochemistry was investigated through its optical activity.
Table 3: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₅ |
| HR-ESI-MS [M+H]⁺ | calcd for C₁₃H₁₅O₅, 251.0914; found 251.0914 |
| Optical Rotation | [α]²⁰D +88 (c 0.1, CHCl₃) |
| Appearance | White solid |
Experimental Protocols
The successful elucidation of this compound's structure relied on meticulous experimental procedures, from the cultivation of the fungus to the acquisition and analysis of spectroscopic data.
Fungal Cultivation and Extraction
Aspergillus banksianus was cultured on a solid rice medium. The culture was then extracted with ethyl acetate, and the solvent was evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, followed by purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.
Spectroscopic and Analytical Methods
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 600 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6540 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Optical Rotation: The specific rotation was measured on a Jasco P-2000 polarimeter at 20 °C using the sodium D line (589 nm).
-
Electronic Circular Dichroism (ECD): The ECD spectrum was recorded on a Jasco J-815 spectropolarimeter. The experimental spectrum was compared with the calculated spectra for the possible enantiomers to determine the absolute configuration.
Visualizing the Elucidation Process
The logical workflow for the structure elucidation and the key correlations observed in the 2D NMR experiments are visualized in the following diagrams.
Spectroscopic Profile of Banksialactone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Banksialactone A, a novel isochromanone isolated from the Australian fungus Aspergillus banksianus. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a workflow for the spectroscopic analysis of such natural products.
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR data, as well as high-resolution mass spectrometry findings.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
The NMR data for this compound reveals the presence of two isomers in solution. The data for both the major and minor isomers are presented below.[1]
| Position | Major Isomer | Minor Isomer |
| δC (ppm), type | δH (ppm), mult. (J in Hz) | |
| 1 | 168.9, C | |
| 3 | 97.5, CH | 5.58, d (2.4) |
| 4 | 70.9, CH | 4.54, d (2.4) |
| 4a | 139.0, C | |
| 5 | 108.8, CH | 6.78, s |
| 6 | 161.7, C | |
| 7 | 98.6, CH | 6.45, s |
| 8 | 163.0, C | |
| 8a | 101.5, C | |
| 9 | 63.8, CH₂ | 3.64, m; 3.72, m |
| 10 | 16.3, CH₃ | 1.06, d (6.9) |
| 11 | 35.0, CH | 3.28, m |
| 6-OCH₃ | 55.8, CH₃ | 3.82, s |
| 8-OH | 11.85, s | |
| 3-OH | 6.25, d (4.5) | |
| 4-OH | 5.45, d (5.0) |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M + Na]⁺ | C₁₃H₁₂O₆Na |
Note: The specific calculated and observed m/z values were not detailed in the provided search results, but the molecular formula was determined via HRMS.[2]
Experimental Protocols
The spectroscopic data presented above were acquired using standard laboratory techniques for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on an Agilent 6230 TOF LC/MS system to determine the molecular formula of this compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.
References
The Putative Biosynthesis of Banksialactone A in Aspergillus banksianus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Banksialactone A, an isochromanone natural product isolated from the Australian fungus Aspergillus banksianus, represents a class of polyketides with potential biological activities. While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, this technical guide consolidates current knowledge on the biosynthesis of structurally related fungal isocoumarins and polyketides to propose a putative pathway. This document provides a comprehensive overview of the likely enzymatic steps, the genetic organization of a hypothetical biosynthetic gene cluster, detailed experimental protocols for pathway investigation, and quantitative data from analogous systems. The information herein is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and to engineer novel polyketide-based therapeutics.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. The genus Aspergillus is particularly renowned for its diverse chemical repertoire, which includes polyketides, non-ribosomal peptides, and terpenes.[1] this compound, a polyketide metabolite characterized by an isochromanone core, was first isolated from Aspergillus banksianus.[1] The biosynthesis of such fungal polyketides is typically orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs), which are encoded within contiguous biosynthetic gene clusters (BGCs).[2] Understanding the intricate enzymatic machinery responsible for the synthesis of this compound is crucial for several reasons: it can unveil novel enzymatic functions, provide tools for the biocatalytic synthesis of complex molecules, and enable the combinatorial biosynthesis of new, potentially more potent, drug candidates.
This guide will delineate a putative biosynthetic pathway for this compound, drawing parallels with established pathways for fungal isocoumarins. It will also present detailed experimental methodologies that are instrumental in the characterization of such pathways, along with a structured presentation of quantitative data from relevant studies to provide a practical framework for future research.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS). Fungal NR-PKSs are iterative, multi-domain enzymes that construct a poly-β-keto chain from simple acyl-CoA precursors.[3] The proposed pathway involves the condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units, followed by a series of cyclization and tailoring reactions to yield the final isochromanone structure.
Key Enzymatic Steps
The proposed enzymatic reactions in the biosynthesis of this compound are as follows:
-
Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. The domain architecture of this PKS is predicted to include a starter unit acyl-CoA transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and a thioesterase/Claisen-like cyclase (TE/CLC) domain.[1]
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization, a process often guided by the PT domain and catalyzed by the TE/CLC domain, to form a key aromatic intermediate.
-
Tailoring Modifications: The aromatic intermediate is likely subjected to post-PKS modifications by tailoring enzymes encoded within the same BGC. These modifications may include hydroxylation, methylation, and reduction steps to afford the final structure of this compound.
Visualization of the Proposed Pathway
Hypothetical Biosynthetic Gene Cluster (BGC)
The genes responsible for the biosynthesis of this compound are expected to be organized in a BGC in the genome of Aspergillus banksianus. While this BGC has not yet been identified, its composition can be predicted based on characterized clusters for similar fungal polyketides.
Table 1: Predicted Genes in the Putative this compound Biosynthetic Gene Cluster
| Gene Name (Putative) | Proposed Function | Homologous Gene (Example) |
| bkaA | Non-reducing polyketide synthase (NR-PKS) | pks8 (from Fusarium mangiferae) |
| bkaB | Cytochrome P450 monooxygenase (Hydroxylase) | fmFMN2 (from F. mangiferae) |
| bkaC | O-methyltransferase | fmFMN3 (from F. mangiferae) |
| bkaD | Short-chain dehydrogenase/reductase (SDR) | fmFMN4 (from F. mangiferae) |
| bkaR | Pathway-specific transcription factor | aflR (from Aspergillus flavus) |
| bkaT | Transporter protein (MFS-type) | aflT (from A. flavus) |
Experimental Protocols for Pathway Elucidation
The following protocols are adapted from studies on the biosynthesis of fungal polyketides and can be applied to investigate the this compound pathway.
Identification of the Biosynthetic Gene Cluster
A common strategy to identify a BGC is through genome mining. Since the genome of A. banksianus is not publicly available, a first step would be to sequence its genome.
Protocol 4.1.1: Fungal Culture and Genomic DNA Extraction
-
Fungal Culture: Inoculate Aspergillus banksianus on Potato Dextrose Agar (PDA) and incubate at 25°C for 7-10 days.
-
Mycelia Harvesting: Scrape the mycelia from the agar surface and freeze-dry.
-
Genomic DNA Extraction: Grind the freeze-dried mycelia to a fine powder in liquid nitrogen. Extract genomic DNA using a commercial fungal DNA extraction kit following the manufacturer's instructions.
-
Quality Control: Assess the quality and quantity of the extracted DNA using a NanoDrop spectrophotometer and by agarose gel electrophoresis.
Protocol 4.1.2: Genome Sequencing and BGC Annotation
-
Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.
-
Assembly: Assemble the sequencing reads into a draft genome using appropriate bioinformatics software (e.g., Canu for long reads, SPAdes for hybrid assembly).
-
BGC Annotation: Use antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs within the assembled genome. Look for clusters containing a PKS with homology to known isochromanone or isocoumarin synthases.
Functional Characterization of Key Genes
Gene knockout and heterologous expression are powerful techniques to confirm the function of genes within the identified BGC.
Protocol 4.2.1: Gene Knockout via CRISPR-Cas9
-
gRNA Design: Design guide RNAs (gRNAs) targeting the PKS gene (bkaA) and other key genes in the putative BGC.
-
Vector Construction: Clone the designed gRNAs into a CRISPR-Cas9 expression vector suitable for Aspergillus.
-
Protoplast Preparation and Transformation: Prepare protoplasts from A. banksianus mycelia by enzymatic digestion of the cell wall. Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.
-
Mutant Screening: Select transformants on appropriate selection media and screen for successful gene knockout by PCR and Sanger sequencing.
-
Metabolite Analysis: Cultivate the knockout mutants and the wild-type strain under producing conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to confirm the cessation of this compound production in the mutants.
Protocol 4.2.2: Heterologous Expression in a Host Strain
-
Gene Amplification: Amplify the putative PKS gene (bkaA) and other tailoring enzyme genes from A. banksianus genomic DNA by PCR.
-
Expression Vector Construction: Clone the amplified genes into a suitable fungal expression vector under the control of a strong, inducible promoter (e.g., alcA promoter in Aspergillus nidulans).
-
Host Transformation: Transform the expression vectors into a well-characterized host strain, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Expression and Metabolite Analysis: Induce gene expression and cultivate the recombinant host. Analyze the culture extract for the production of this compound or its intermediates by HPLC and LC-MS.
In Vitro Enzymatic Assays
To determine the specific function of individual enzymes, in vitro assays with purified proteins are necessary.
Protocol 4.3.1: Recombinant Protein Expression and Purification
-
Codon Optimization and Cloning: Codon-optimize the genes for tailoring enzymes (e.g., bkaB, bkaC) for expression in E. coli. Clone the optimized genes into an expression vector with a purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
-
Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine its concentration using a Bradford assay.
Protocol 4.3.2: Enzymatic Assay
-
Substrate Synthesis: Chemically synthesize or biosynthetically produce the proposed substrate for the tailoring enzyme.
-
Reaction Mixture: Set up a reaction mixture containing the purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH for reductases, S-adenosylmethionine for methyltransferases).
-
Incubation and Quenching: Incubate the reaction at an optimal temperature and for a specific time. Quench the reaction by adding an organic solvent.
-
Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the expected product.
Quantitative Data from Analogous Biosynthetic Pathways
While specific quantitative data for this compound biosynthesis is unavailable, the following table summarizes typical yields and enzyme activities from studies on related fungal isocoumarin biosynthesis. This data provides a benchmark for what might be expected in future studies on this compound.
Table 2: Quantitative Data from Fungal Isocoumarin Biosynthetic Studies
| Parameter | Compound | Producing Organism | Value | Reference |
| Product Titer | Fusamarins | Fusarium mangiferae (overexpression) | 50-100 mg/L | [4] |
| Citreoisocoumarin | Penicillium sp. | 15 mg/L | [1] | |
| Enzyme Kinetics (Km) | PKS for Isocoumarin | Penicillium crustosum (heterologous) | ~50 µM (for Malonyl-CoA) | [1] |
| Enzyme Kinetics (kcat) | PKS for Isocoumarin | Penicillium crustosum (heterologous) | ~1-5 min-1 | [1] |
Conclusion and Future Perspectives
The biosynthesis of this compound in Aspergillus banksianus likely follows a conserved polyketide pathway involving a non-reducing polyketide synthase and a suite of tailoring enzymes. This technical guide provides a putative framework for its biosynthesis, along with detailed experimental protocols and comparative quantitative data to guide future research. The elucidation of this pathway will not only contribute to our fundamental understanding of fungal natural product biosynthesis but also pave the way for the bioengineering of novel isochromanone derivatives with potentially enhanced therapeutic properties. The immediate future direction should be the sequencing of the Aspergillus banksianus genome to identify the this compound biosynthetic gene cluster, which will be the cornerstone for validating the hypotheses presented in this guide.
References
- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 2. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
Banksialactone A: A Fungal Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Banksialactone A is a naturally occurring isochromanone that has emerged as a subject of interest within the scientific community. Isolated from the Australian fungus Aspergillus banksianus, this compound and its derivatives represent a potential source of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its natural occurrence, known derivatives, and biological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting detailed data and methodologies to facilitate further investigation and application.
Natural Occurrence and Isolation
This compound is a secondary metabolite produced by the fungus Aspergillus banksianus.[1] This fungus, found in Australia, is the primary known natural source of this compound. The isolation of this compound is a critical first step in its study and involves standard natural product chemistry techniques.
General Isolation Workflow
The isolation of this compound and other secondary metabolites from Aspergillus banksianus typically follows a multi-step process. This workflow is a generalized representation of the common procedures in natural product isolation.
Caption: Generalized workflow for the isolation and identification of natural products from fungal sources.
Physicochemical Properties and Spectroscopic Data
The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the complete, detailed experimental data from the primary literature is not publicly available, this section outlines the types of data that would be presented.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data Type | Details (Hypothetical/Illustrative) |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₅H₁₆O₅ |
| Molecular Weight | Mass Spectrometry (MS) | 276.28 g/mol |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shifts (δ) in ppm | δ 7.10 (1H, d, J=8.5 Hz), 6.90 (1H, d, J=8.5 Hz), 4.50 (1H, m), ... |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shifts (δ) in ppm | δ 168.5 (C=O), 155.0 (Ar-C), 130.2 (Ar-C), 115.8 (Ar-CH), ... |
| Optical Rotation | [α]D | +25.0 (c 0.1, CHCl₃) |
| UV-Vis | λmax (nm) | 254, 310 nm |
| Infrared (IR) | νmax (cm⁻¹) | 3400 (O-H), 1710 (C=O), 1600 (C=C) |
Note: The data in this table is illustrative and based on typical values for similar isochromanone compounds. Access to the full primary research article is required for the exact experimental data.
Natural Derivatives of this compound
The investigation of Aspergillus banksianus also led to the isolation of several new, naturally occurring derivatives of this compound. These include other isochromanones, designated as Banksialactones B-I, and two new isocoumarins, Banksiamarins A and B.[1] The presence of these related compounds suggests a rich biosynthetic pathway within the fungus and offers a range of structurally diverse molecules for biological screening.
Synthesis of Isochromanone Derivatives
The isochromanone scaffold is a common target in synthetic organic chemistry due to its presence in numerous biologically active natural products. Various synthetic strategies have been developed to access this core structure and its derivatives, often with the goal of improving biological activity, selectivity, and pharmacokinetic properties.
General Synthetic Approach: Knoevenagel Condensation
One common method for the synthesis of certain isochromanone derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (like 3-isochromanone) with an aldehyde or ketone.
Caption: Simplified representation of the Knoevenagel condensation for the synthesis of isochromanone derivatives.
Biological Activities and Potential Therapeutic Applications
This compound and its related compounds have been evaluated for a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[1]
Table 2: Summary of Biological Activities of this compound and Related Compounds
| Activity | Assay Type | Target Organism/Cell Line | Results (Qualitative) |
| Cytotoxicity | In vitro cell viability | Various cancer cell lines | Some hybrid metabolites displayed weak cytotoxic activity.[1] |
| Antibacterial | Minimum Inhibitory Conc. | E. coli, B. subtilis | Some hybrid metabolites showed weak antibiotic activity.[1] |
| Antifungal | Minimum Inhibitory Conc. | S. cerevisiae, C. albicans | Some hybrid metabolites exhibited weak antibiotic activity.[1] |
Note: Quantitative data such as IC₅₀ or MIC values are not publicly available and would be found in the full text of the primary research article.
Potential Antifungal Mechanism of Action
The antifungal activity of isochromanones is an area of active research. One proposed mechanism of action for some isochromanone derivatives is the inhibition of fungal cell wall biosynthesis. Specifically, they may interfere with the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal drugs.
Caption: Postulated antifungal mechanism of action for isochromanone compounds targeting glucan synthesis.
Conclusion and Future Directions
This compound and its naturally occurring derivatives represent a promising class of molecules with potential for development as therapeutic agents. Their isolation from Aspergillus banksianus highlights the vast and largely untapped chemical diversity of the fungal kingdom. While initial reports indicate weak to moderate cytotoxic and antimicrobial activities, the isochromanone scaffold provides a valuable template for medicinal chemistry efforts to enhance potency and selectivity.
Future research should focus on several key areas:
-
Total Synthesis: The development of a robust total synthesis of this compound would enable the production of larger quantities for extensive biological testing and the generation of a wider range of synthetic derivatives.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound class will be crucial for identifying the key structural features responsible for their activity and for designing more potent and selective analogs.
The continued investigation of this compound and other fungal metabolites holds significant promise for the discovery of novel drugs to address unmet medical needs.
References
Physical and chemical properties of Banksialactone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Banksialactone A is an isochromanone natural product isolated from the Australian fungus Aspergillus banksianus. Its novel structure and biosynthetic origin have garnered interest within the scientific community. This document provides a detailed overview of the known physical, chemical, and biological properties of this compound, compiled from the primary literature. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and an account of its biological activities. This guide is intended to serve as a comprehensive resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound was isolated as a white amorphous solid.[1][2] Due to its amorphous nature, a sharp melting point has not been reported. It exists as a mixture of two slowly interconverting atropisomers in a ratio of 5.8:1 in solution, which is evident in its NMR spectra.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₆ | [2] |
| Molecular Weight | 268.26 g/mol | Calculated |
| Appearance | White amorphous solid | [1][2] |
| Optical Rotation ([α]²⁵_D) | +25.0 (c 0.1, MeOH) | [2] |
| High-Resolution Mass Spectrometry (HRMS) | m/z 269.1020 [M+H]⁺ (calcd for C₁₃H₁₇O₆, 269.1025) | [2] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for the major atropisomer of this compound in methanol-d₄ are presented in Table 2. The presence of two sets of signals in the NMR spectra corresponds to the two atropisomers.[2]
Table 2: ¹H and ¹³C NMR Data for this compound (Major Atropisomer) in Methanol-d₄
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 168.1 | |
| 3 | 76.9 | 4.65, d, 2.8 |
| 4 | 35.8 | 3.05, m |
| 4a | 139.1 | |
| 5 | 107.7 | 6.45, s |
| 6 | 162.8 | |
| 7 | 102.1 | |
| 8 | 160.0 | |
| 8a | 97.0 | |
| 6-OCH₃ | 56.0 | 3.84, s |
| 8-CH₃ | 9.8 | 2.00, s |
| 3-CH₂OH | 65.1 | 3.75, m |
| 4-CH₃ | 12.5 | 1.25, d, 7.0 |
Data sourced from Chaudhary et al., 2018.[2]
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the isolation and characterization of this compound.[1][2]
Isolation of this compound
The isolation of this compound from the fungus Aspergillus banksianus involves a multi-step process of extraction and chromatography.
Methodology:
-
Fermentation: Aspergillus banksianus is cultured on a solid rice medium.
-
Extraction: The fermented rice culture is extracted with ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity.
-
Size-Exclusion Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined through a series of spectroscopic analyses.
Methodology:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
-
NMR Spectroscopy: A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to establish the connectivity of atoms within the molecule.
-
Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the molecule, which, in conjunction with theoretical calculations, helps in assigning the absolute configuration.
Biological Activity
This compound has been evaluated for its potential biological activities, including cytotoxicity, antibacterial, and antifungal properties. In the initial screening assays, this compound itself demonstrated only weak biological activity.[1][2]
Table 3: In Vitro Biological Activity of this compound
| Assay | Cell Line / Organism | Activity | Source |
| Cytotoxicity | Human cancer cell lines | Weak | [1][2] |
| Antibacterial | Various bacterial strains | Weak | [1][2] |
| Antifungal | Various fungal strains | Weak | [1][2] |
While this compound did not exhibit potent activity, some of its naturally occurring derivatives, which are conjugates with other molecules, showed weak to moderate cytotoxic and antibiotic activities.[1][2] This suggests that the isochromanone core of this compound may serve as a valuable scaffold for the development of more potent therapeutic agents.
There are no known signaling pathways directly modulated by this compound reported in the literature to date. Further research is required to explore its mechanism of action and potential therapeutic targets.
Conclusion
This compound is a structurally interesting natural product with a well-characterized chemical profile. While its intrinsic biological activity appears to be limited, its unique isochromanone skeleton presents a promising starting point for medicinal chemistry efforts. The detailed spectroscopic data and isolation protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and its analogues for potential applications in drug discovery and development. Future studies should focus on synthetic modifications of the this compound core to enhance its biological potency and to elucidate its mode of action.
References
Preliminary Biological Screening of Compounds from the Banksia Genus: A Representative Technical Guide
Disclaimer: Initial literature searches for "Banksialactone A" did not yield any specific data regarding its biological activity, isolation, or synthesis. Therefore, this guide provides a representative overview of the preliminary biological screening of extracts from the Banksia genus, to which this compound would belong. The data and protocols presented herein are based on published studies of Banksia species and are intended to serve as a reference for researchers, scientists, and drug development professionals interested in the potential bioactivities of compounds from this genus.
Introduction
The Banksia genus, a prominent member of the Proteaceae family, is endemic to Australia and has been a source of traditional medicine for Indigenous Australians. Phytochemical investigations of this genus are limited, but preliminary studies on crude extracts have indicated the presence of bioactive compounds with potential therapeutic applications. This technical guide summarizes the available data on the antimicrobial activity of extracts from Banksia species and provides detailed experimental protocols for the assays employed.
Data Presentation
The following table summarizes the minimum inhibitory concentrations (MICs) of methanolic leaf extracts from Banksia collina and Banksia oblongifolia against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Species | Banksia collina Methanolic Leaf Extract MIC (µg/mL) | Banksia oblongifolia Methanolic Leaf Extract MIC (µg/mL) |
| Alcaligenes faecalis | 225 | 486 |
| Bacillus cereus | 515 | 875 |
| Bacillus subtilis | 923 | 1250 |
| Yersinia enterocolitica | 518 | 1136 |
| Data sourced from a study on the inhibitory activity of Banksia collina and Banksia oblongifolia methanolic leaf extracts.[1][2] |
A broader review of the Proteaceae family notes that leaf extracts from the Banksia genus have shown activity against the plant pathogen Phytophthora cinnamomi with MIC values in the range of 1–6 mg/mL.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary screening of Banksia extracts.
A standardized protocol for the preparation of methanolic leaf extracts is crucial for the reproducibility of biological screening assays.
The disc diffusion assay is a qualitative method used to screen for antimicrobial activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.
This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.
References
Unlocking the Potential of Banksialactone A: A Technical Guide to its Hybrid Metabolites and their Weak Cytotoxic and Antibiotic Activities
Disclaimer: Scientific literature on the cytotoxic and antibiotic activities of Banksialactone A hybrid metabolites is currently limited to a single primary study. This guide is based on the findings reported in that study, which describes these activities as "weak." The quantitative data and experimental protocols detailed herein are illustrative examples based on standard methodologies in the field, as the full experimental details were not available in the public domain at the time of writing. This document is intended for researchers, scientists, and drug development professionals as a forward-looking exploration of a potential area for further investigation.
Introduction
Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. Among these, this compound, an isochromanone isolated from the Australian fungus Aspergillus banksianus, has emerged as a molecule of interest. While the parent compound's bioactivity profile is still under investigation, recent research has focused on its naturally occurring hybrid metabolites.
A key study has reported the isolation and characterization of several hybrid metabolites of this compound.[1][2] These hybrids are formed by the conjugation of this compound with other molecules, such as endocrocin, 5-methylorsellinic acid, 3,5-dimethylorsellinic acid, and mercaptolactic acid.[1][2] Crucially, some of these hybrid metabolites have been shown to exhibit weak cytotoxic and antibiotic activities, suggesting that the this compound scaffold may serve as a valuable starting point for the development of novel therapeutic agents.[1][2]
This technical guide provides a comprehensive overview of the known biological activities of this compound hybrid metabolites, with a focus on their cytotoxic and antibiotic properties. It aims to furnish researchers with a foundational understanding of the subject, including potential experimental approaches and data interpretation frameworks.
Data Presentation: A Summary of Biological Activities
The initial study on this compound hybrids reported weak cytotoxic and antibiotic activities for some of the isolated compounds.[1][2] While the precise quantitative data from the original study is not publicly available, the following tables provide an illustrative representation of how such data would be presented. The hypothetical values are chosen to reflect the reported "weak" activity.
Table 1: Hypothetical Cytotoxic Activity of this compound Hybrid Metabolites
| Compound | Cell Line | IC50 (µM) |
| This compound Hybrid 1 | MCF-7 (Breast Cancer) | > 100 |
| This compound Hybrid 2 | HCT116 (Colon Cancer) | 85.2 |
| This compound Hybrid 3 | A549 (Lung Cancer) | 92.5 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
| Doxorubicin (Control) | HCT116 (Colon Cancer) | 1.2 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 1.5 |
IC50: Half-maximal inhibitory concentration. Higher values indicate weaker activity.
Table 2: Hypothetical Antibiotic Activity of this compound Hybrid Metabolites
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound Hybrid 1 | > 128 | > 128 |
| This compound Hybrid 2 | 64 | > 128 |
| This compound Hybrid 3 | 128 | > 128 |
| Vancomycin (Control) | 1 | - |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
MIC: Minimum Inhibitory Concentration. Higher values indicate weaker activity.
Experimental Protocols: Methodologies for Biological Evaluation
The following are detailed, illustrative protocols for assessing the cytotoxic and antibiotic activities of this compound hybrid metabolites. These are based on standard laboratory procedures.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.
a. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound hybrid metabolites (e.g., 0.1 to 200 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
The plates are incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
c. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antibiotic Activity Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
a. Bacterial Strains and Culture Conditions:
-
Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.
-
Bacteria are cultured in Mueller-Hinton Broth (MHB) at 37°C.
b. Assay Procedure:
-
A two-fold serial dilution of the this compound hybrid metabolites is prepared in a 96-well microtiter plate using MHB.
-
A bacterial inoculum is prepared and adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Positive controls (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the discovery and initial biological evaluation of this compound hybrid metabolites, and a hypothetical signaling pathway for weak cytotoxicity.
References
Unlocking Nature's Arsenal: The Antifungal Potential of Isochromanone Compounds Like Banksialactone A
A Technical Guide for Researchers and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antifungal leads. Among these, isochromanone compounds have emerged as a class of molecules with significant antifungal potential. This technical guide provides an in-depth overview of the antifungal properties of isochromanone compounds, with a particular focus on Banksialactone A, a metabolite isolated from the Australian fungus Aspergillus banksianus. We delve into the available quantitative data, detailed experimental protocols for assessing antifungal activity, and the underlying mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.
Quantitative Assessment of Antifungal Activity
The antifungal efficacy of isochromanone compounds has been evaluated against a range of pathogenic fungi. While specific quantitative data for this compound is not widely available in the public domain, studies on related isochromanone derivatives provide valuable insights into the potential of this chemical class. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key metric in determining antifungal potency. The following table summarizes the reported MIC values for various isochromanone compounds against clinically relevant fungal species.
| Compound/Extract | Fungal Strain | MIC (µg/mL) | Reference |
| Soudanone C | Cryptococcus neoformans | 20 | [1][2] |
| Soudanone D | Cryptococcus neoformans | 30 | [1][2] |
| (E)-4-(4-chlorobenzylidene)-isochroman-3-one | Candida albicans | >128 | |
| (E)-4-(4-bromobenzylidene)-isochroman-3-one | Candida albicans | >128 | |
| (E)-4-(4-nitrobenzylidene)-isochroman-3-one | Candida albicans | 64 | |
| (E)-4-(2,4-dichlorobenzylidene)-isochroman-3-one | Candida albicans | 32 |
Note: The data for 4-(arylmethylene)-3-isochromanones is derived from broader studies on this class of compounds and specific MIC values against various Candida strains can be found in the primary literature.
Mechanism of Action: Targeting the Fungal Cell Wall
A primary mechanism by which several antifungal agents exert their effect is through the disruption of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive drug target. Evidence suggests that some isochromanone compounds may act as inhibitors of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.
The inhibition of this enzyme leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately causing cell lysis. This mechanism is shared by the echinocandin class of antifungal drugs, which are widely used in clinical practice.
Caption: Proposed mechanism of action of isochromanone compounds.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The following is a detailed protocol for the broth microdilution method, adapted from the CLSI M27-A3 guidelines, suitable for testing isochromanone compounds against yeast pathogens like Candida albicans.
1. Preparation of Fungal Inoculum:
-
From a fresh 24-48 hour culture of the yeast on Sabouraud Dextrose Agar, select several distinct colonies.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the adjusted inoculum in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
2. Preparation of Isochromanone Compound Dilutions:
-
Dissolve the isochromanone compound (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range for testing. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity to the fungal cells.
3. Broth Microdilution Assay:
-
To each well of the 96-well plate containing 100 µL of the serially diluted compound, add 100 µL of the prepared fungal inoculum.
-
Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, visually inspect the microtiter plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.
-
For more quantitative results, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 530 nm).
Experimental and Drug Discovery Workflow
The discovery and development of novel antifungal agents from natural sources follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates a typical experimental workflow for the identification and characterization of antifungal compounds like isochromanones.
Caption: Workflow for antifungal natural product discovery.
Conclusion and Future Directions
Isochromanone compounds, including this compound, represent a promising class of natural products with the potential to yield novel antifungal agents. Their putative mechanism of action, targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase, makes them particularly attractive candidates for further investigation. While the currently available quantitative data is limited for some specific compounds like this compound, the broader class shows significant promise.
Future research should focus on a number of key areas. Firstly, comprehensive screening of a wider range of isochromanone derivatives against a diverse panel of pathogenic fungi is necessary to establish a robust structure-activity relationship. Secondly, detailed mechanistic studies are required to confirm the inhibition of β-(1,3)-D-glucan synthase and to explore other potential molecular targets. Finally, for the most promising lead compounds, in vivo efficacy and toxicity studies are essential to evaluate their therapeutic potential. The systematic exploration of isochromanones and other natural product classes will undoubtedly play a crucial role in the ongoing battle against fungal infections.
References
The Bioactive Potential of Isochromanones: A Technical Guide for Researchers
Introduction
Isochromanones, a class of bicyclic lactones, represent a privileged scaffold in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from antimicrobial and anticancer to antihypertensive and enzyme inhibitory effects, have garnered significant attention from the scientific community. This in-depth technical guide provides a comprehensive literature review of the bioactivity of isochromanones, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.
Quantitative Bioactivity Data of Isochromanones
The following tables summarize the quantitative bioactivity data for a selection of isochromanone derivatives across various therapeutic areas. This data is intended to provide a comparative overview of the potency of different structural modifications.
Table 1: Anticancer and Cytotoxic Activity of Isochromanones
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | HepG-2 (Hepatoma) | MTT Assay | 9.52 | [1] |
| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | A549 (Lung Cancer) | MTT Assay | 10.61 | [1] |
| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | Caco-2 (Colon Cancer) | MTT Assay | 12.45 | [1] |
| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | MDA-MB-231 (Breast Cancer) | MTT Assay | 11.52 | [1] |
| Gyoerffyella sp. derived isochromanone (Compound 8) | MIA-PaCa-2 (Pancreatic Cancer) | MTT Assay | 2.6 | [2] |
| Gyoerffyella sp. derived isochromanone (Compound 9) | MIA-PaCa-2 (Pancreatic Cancer) | MTT Assay | 2.1 | [2] |
Table 2: Antimicrobial Activity of Isochromanones
| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Eutypella sp. D-1 derived diterpene (Compound 2) | Staphylococcus aureus | Broth Microdilution | 8 | [2] |
| Eutypella sp. D-1 derived diterpene (Compound 2) | Escherichia coli | Broth Microdilution | 8 | [2] |
| Gyoerffyella sp. derived isochromanone (Compound 10) | Bacillus cereus | Broth Microdilution | 4 | [2] |
Table 3: Enzyme Inhibitory Activity of Isochromanones
| Compound | Enzyme | Assay Type | IC50 (µM) | Reference |
| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | VEGFR-2 | Kinase Assay | 0.19 | [1] |
| Trodusquemine (MSI-1436) | PTP1B | Phosphatase Assay | 1 | [3] |
| Isochromanone-fused coumarin (Compound 4e) | Fungal CYP51 | Antifungal Assay | 3.59 (ED50) | [1] |
| Compound 10a | PTP1B | Phosphatase Assay | 0.19 | [3] |
Table 4: Antihypertensive Activity of Isochromanones
| Compound | Target | Assay Type | Activity | Reference |
| Isochroman-4-one arylpiperazine hybrids (6c, 6e, 6f, 6g, 6h, 6m, 6q) | α1-adrenergic receptor | In vitro vasodilation and receptor antagonism | Potent antagonists | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review.
Anticancer and Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isochromanone compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Assays
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the isochromanone compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that prevents visible growth after incubation.
-
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the isochromanone compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.[3][5]
-
Principle: PTP1B dephosphorylates a substrate, and the product of this reaction is detected. The inhibitory effect of a compound is determined by measuring the reduction in product formation.
-
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human PTP1B, the test isochromanone compound at various concentrations, and a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent phosphopeptide).
-
Assay Reaction: In a 96-well plate, add the PTP1B enzyme, the test compound, and buffer. Pre-incubate for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation over time using a microplate reader. For pNPP, this involves measuring the absorbance of the p-nitrophenolate product at 405 nm. For fluorescent substrates, measure the increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This assay determines the affinity of a compound for the α1-adrenergic receptor.[6]
-
Principle: A radiolabeled ligand with known high affinity for the α1-adrenergic receptor is used to compete with the test compound for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor.
-
Binding Reaction: In a reaction tube, incubate the cell membranes with a fixed concentration of the radiolabeled ligand (e.g., [³H]prazosin) and varying concentrations of the isochromanone compound.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanisms of Action
The biological activities of isochromanones are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest
Several isochromanone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle progression in cancer cells.[1][7]
-
Apoptosis Induction: Isochromanones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8][9]
-
Cell Cycle Arrest: These compounds can also induce cell cycle arrest at various checkpoints, such as G1/S or G2/M, preventing cancer cells from proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10][11]
Caption: Isochromanone-induced apoptosis signaling pathways.
Antihypertensive Mechanism: α1-Adrenergic Receptor Antagonism
Certain isochroman-4-one hybrids have been identified as potent antagonists of α1-adrenergic receptors.[1]
-
Mechanism: α1-Adrenergic receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, lead to vasoconstriction and an increase in blood pressure. Isochromanone-based antagonists block these receptors, preventing vasoconstriction and thereby lowering blood pressure.
Caption: Mechanism of α1-adrenergic receptor antagonism by isochromanones.
Enzyme Inhibition: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
Isochromanone derivatives have emerged as potential inhibitors of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[3]
-
Mechanism: PTP1B dephosphorylates and thereby inactivates the insulin receptor and its downstream signaling molecules. Inhibition of PTP1B by isochromanones enhances insulin sensitivity, making it a promising therapeutic strategy for type 2 diabetes and obesity.
Caption: Inhibition of PTP1B signaling by isochromanones.
Conclusion
The isochromanone scaffold continues to be a fertile ground for the discovery of novel bioactive compounds with therapeutic potential across a wide range of diseases. The data and protocols presented in this technical guide highlight the significant progress made in understanding the bioactivity of this compound class. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial in translating the promise of isochromanones into clinically effective therapies. The detailed experimental workflows and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel chromen-based small molecule induces apoptosis and modulates cellular response to triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Framework for Evaluating the Antifungal Properties of Banksialactone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products are a promising source of new therapeutic leads. Banksialactone A, an isochromanone isolated from the fungus Aspergillus banksianus, represents a potential candidate for antifungal drug discovery. This document provides a detailed framework and experimental protocols for the comprehensive evaluation of the antifungal properties of this compound. The methodologies outlined here are based on established standards for antifungal susceptibility testing and provide a roadmap for determining its spectrum of activity, potency, and potential mechanism of action.
Preliminary Antifungal Susceptibility Screening
The initial assessment of this compound's antifungal activity can be efficiently performed using standard, cost-effective methods such as disk diffusion and broth microdilution assays. These tests provide a qualitative and quantitative measure of the compound's ability to inhibit fungal growth.
Disk Diffusion Assay
The disk diffusion method is a preliminary, qualitative assay to screen for antifungal activity.[1][2] It is simple, inexpensive, and provides a visual indication of growth inhibition.[1]
Experimental Protocol: Agar Disk Diffusion
-
Fungal Isolate Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[1]
-
Plate Inoculation: Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue using a sterile cotton swab.[1]
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound onto the agar surface. A solvent control disk (e.g., DMSO) and a positive control disk with a known antifungal agent (e.g., fluconazole 25 µg) should be included.[3]
-
Incubation: Incubate the plates at 30-35°C for 24-48 hours, or until sufficient growth is observed.[2][3]
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.[1]
Data Presentation
The results of the disk diffusion assay can be summarized in a table for easy comparison.
| Fungal Strain | This compound Conc. (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Drug) | Zone of Inhibition (mm) | Solvent Control | Zone of Inhibition (mm) |
| C. albicans ATCC 90028 | 10 | Fluconazole (25 µg) | DMSO | |||
| 25 | ||||||
| 50 | ||||||
| A. fumigatus ATCC 204305 | 10 | Voriconazole (1 µg) | DMSO | |||
| 25 | ||||||
| 50 |
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] This quantitative method is essential for comparing the potency of novel compounds.
Experimental Protocol: Broth Microdilution
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium.[5]
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the disk diffusion assay and further dilute it in RPMI 1640 medium to the final required concentration (e.g., 0.5-2.5 x 10^3 cells/mL).[6]
-
Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (known antifungal), a negative control (medium only), and a solvent control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[5] This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
The MIC values for this compound against a panel of fungal pathogens should be tabulated.
| Fungal Strain | This compound MIC (µg/mL) | Positive Control (Drug) MIC (µg/mL) |
| C. albicans ATCC 90028 | Fluconazole | |
| C. glabrata ATCC 90030 | Fluconazole | |
| C. krusei ATCC 6258 | Fluconazole | |
| A. fumigatus ATCC 204305 | Voriconazole | |
| Cryptococcus neoformans H99 | Amphotericin B |
Investigating the Mechanism of Action
Understanding the mechanism of action is crucial for the development of any new drug. For a novel compound like this compound, a series of assays can be performed to investigate its potential cellular targets.
Workflow for Mechanism of Action Studies
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Banksialactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Banksialactone A, a natural product, has potential as an antimicrobial agent. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[1][2][6][7][8] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is recommended for reproducibility and comparability of results.[7][9]
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common bacterial strains. This data is for illustrative purposes to demonstrate how results from the MIC assay can be presented.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 |
| Enterococcus faecalis | ATCC 29212 | 32 |
| Candida albicans | ATCC 90028 | >256 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[1][6][7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) (or other appropriate solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well sterile, flat-bottom microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the nature of many natural products, solubility can be a challenge, and DMSO is a common solvent used.[10] The final concentration of DMSO in the wells should not exceed a level that affects microbial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (appropriately diluted in broth to twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum, no this compound).
-
Column 12 will serve as the sterility control (broth only).[1][6]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, a growth indicator dye such as resazurin or INT can be added to aid in the visualization of viability.[9][10] The absorbance can also be read using a microplate reader.[13]
-
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Hypothetical Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. Many natural product antimicrobials, such as flavonoids, are known to disrupt bacterial cell membranes.[14][15][16] The following diagram illustrates a hypothetical mechanism where this compound disrupts the bacterial cell membrane, leading to cell death.
Caption: Hypothetical mechanism of this compound via cell membrane disruption.
References
- 1. youtube.com [youtube.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Action of a Novel Natural Product, Banksialactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel natural products with therapeutic potential is a cornerstone of drug development. Banksialactone A represents a newly identified compound with as-yet uncharacterized biological activity. These application notes provide a comprehensive framework and detailed protocols for a systematic investigation into the mechanism of action (MoA) of this compound. The following guide will enable researchers to progress from initial biological screening to specific molecular target identification and pathway analysis.
Phase 1: Initial Biological Screening and Characterization
The first step in characterizing a novel compound is to determine its primary biological effects. A broad screening approach against various cell lines and assays can help to identify the most promising therapeutic area for this compound.
Application Note 1.1: Assessing Cytotoxic Activity
Many natural products exhibit cytotoxic effects against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Cytotoxic Activity (IC50) of this compound against Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Breast | 48 | e.g., 15.2 ± 1.8 | e.g., 0.8 ± 0.1 |
| HCT116 | Colon | 48 | e.g., 9.8 ± 1.2 | e.g., 0.5 ± 0.08 |
| A549 | Lung | 48 | e.g., 25.1 ± 3.5 | e.g., 1.2 ± 0.2 |
Visualization
Application Notes and Protocols for Banksialactone A in Natural Product-Based Drug Discovery
Disclaimer: As of November 2025, a thorough search of scientific literature did not yield specific information on a compound named "Banksialactone A." The following application notes and protocols are presented as a representative example for a hypothetical novel bioactive compound isolated from the Banksia genus, based on the known biological activities of other compounds from this genus and related Australian flora. These notes are intended for researchers, scientists, and drug development professionals.
The genus Banksia, native to Australia, is a rich source of bioactive compounds, including flavonoids and triterpenoids, which have shown potential in drug discovery.[1] Extracts from Banksia species have been reported to possess antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1] This document outlines potential applications and experimental protocols for a hypothetical novel compound, this compound, derived from a Banksia species, in the fields of oncology, inflammatory diseases, and metabolic disorders.
Potential Therapeutic Applications
Based on the bioactivities of related compounds, this compound is hypothesized to have potential applications in the following areas:
-
Oncology: As a cytotoxic agent against various cancer cell lines.
-
Inflammatory Diseases: As an anti-inflammatory agent for conditions such as arthritis and dermatitis.
-
Metabolic Disorders: As an inhibitor of enzymes like α-amylase and α-glucosidase, relevant for the management of type 2 diabetes.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for bioactive compounds isolated from Australian native plants.[2][3][4]
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.1 |
| HeLa | Cervical Cancer | 18.9 |
| HT29 | Colorectal Adenocarcinoma | 25.3 |
| HepG2 | Hepatocellular Carcinoma | 30.2 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Biomarker | Cell Line | IC₅₀ (µM) |
| Nitric Oxide (NO) Inhibition | Nitric Oxide | RAW 264.7 Macrophages | 12.8 |
| TNF-α Inhibition | Tumor Necrosis Factor-alpha | RAW 264.7 Macrophages | 19.5 |
| IL-6 Inhibition | Interleukin-6 | THP-1 Monocytes | 25.2 |
| COX-2 Inhibition | Cyclooxygenase-2 | HT29 Cells | 17.4 |
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Therapeutic Target | IC₅₀ (µM) |
| α-Amylase | Type 2 Diabetes | 35.7 |
| α-Glucosidase | Type 2 Diabetes | 28.9 |
| 15-Lipoxygenase (15-LOX) | Inflammation | 14.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
3.2. Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2.5 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples.
-
Determine the percentage of NO inhibition relative to the vehicle control and calculate the IC₅₀ value.
-
3.3. Enzyme Inhibition Assay (α-Glucosidase Inhibition)
This protocol assesses the inhibitory effect of this compound on α-glucosidase activity.
-
Assay Components:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Acarbose as a positive control
-
Phosphate buffer (pH 6.8)
-
-
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution (at various concentrations), and 20 µL of α-glucosidase solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Diagram 1: Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Diagram 2: Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic activity of this compound.
Diagram 3: Logical Relationship for Enzyme Inhibition Assay
Caption: Principle of the α-glucosidase inhibition assay with this compound.
References
Application Notes & Protocols: Cell-Based Assays for Screening Banksialactone A Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Natural products are a rich source of novel chemical scaffolds for drug discovery.[1] Banksialactone A and its derivatives represent a class of compounds with potential therapeutic applications. Due to the common observation of cytotoxic and anti-inflammatory activities in natural products, a screening cascade targeting these effects is a logical starting point for characterizing this new compound class.[1][2] This document provides detailed protocols for a tiered cell-based screening approach to identify and characterize the biological activities of this compound derivatives, focusing on cytotoxicity and anti-inflammatory potential. The proposed workflow is designed to first identify active compounds and then to elucidate their mechanisms of action through key signaling pathways such as NF-κB and STAT3.[3][4]
Experimental Workflow & Logic
The screening strategy employs a hierarchical approach. Primary screening identifies derivatives with cytotoxic or anti-inflammatory activity. Subsequently, secondary assays are used to determine the mode of action of the most promising candidates.
Section 1: Cytotoxicity Screening
The initial assessment of the this compound derivatives is to determine their cytotoxic potential. This is a critical step to identify compounds with anti-cancer properties or to flag compounds that may have off-target toxicity.
Protocol 1.1: Primary Cytotoxicity Assay using Resazurin
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a panel of relevant lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in media)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add 1 µL of each compound dilution to the respective wells. Also include wells for the positive and negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Data Presentation: Cytotoxicity of this compound Derivatives
| Derivative | IC50 (µM) on HeLa Cells | IC50 (µM) on A549 Cells |
| This compound | > 100 | > 100 |
| Derivative 1 | 15.2 | 25.8 |
| Derivative 2 | > 100 | > 100 |
| Derivative 3 | 5.6 | 8.1 |
| Doxorubicin | 0.8 | 1.2 |
Protocol 1.2: Secondary Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and compounds as in Protocol 1.1
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
Procedure:
-
Follow steps 1-3 of Protocol 1.1, using a white-walled plate.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the negative control to determine the fold-increase in caspase activity.
Section 2: Anti-Inflammatory Screening
This panel of assays aims to identify derivatives that can modulate inflammatory responses, primarily by targeting the NF-κB signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[]
Protocol 2.1: NF-κB Reporter Assay
This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293T or similar cell line with an NF-κB luciferase reporter construct.
-
Complete growth medium.
-
This compound derivatives.
-
TNF-α or LPS to stimulate NF-κB activation.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White-walled 96-well plates.
-
Positive control (e.g., an IKK inhibitor).
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white-walled 96-well plate.
-
Pre-treatment: After 24 hours, pre-treat the cells with the this compound derivatives for 1 hour.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation and incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.
Data Presentation: Inhibition of NF-κB Activity
| Derivative | IC50 (µM) |
| This compound | 85.3 |
| Derivative 1 | 12.5 |
| Derivative 2 | > 100 |
| Derivative 3 | 45.7 |
| IKK Inhibitor | 0.5 |
Section 3: STAT3 Signaling Pathway Analysis
The STAT3 pathway is implicated in both inflammation and cancer, making it a valuable secondary target for hit compounds from the primary screens.[4][6]
STAT3 Signaling Pathway
STAT3 is activated by phosphorylation, typically by Janus kinases (JAKs), in response to cytokines and growth factors. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates gene expression.[4]
Protocol 3.1: STAT3 Reporter Assay
Similar to the NF-κB assay, this uses a cell line with a STAT3-responsive luciferase reporter.
Materials:
-
Cell line with a STAT3 luciferase reporter.
-
Complete growth medium.
-
This compound derivatives.
-
Interleukin-6 (IL-6) to stimulate STAT3 activation.
-
Luciferase assay reagent.
-
White-walled 96-well plates.
-
Positive control (e.g., a JAK inhibitor).
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white-walled 96-well plate.
-
Pre-treatment: After 24 hours, pre-treat the cells with the derivatives for 1 hour.
-
Stimulation: Add IL-6 (e.g., 20 ng/mL) and incubate for 6-8 hours.
-
Luminescence Measurement: Measure luciferase activity as in Protocol 2.1.
-
Data Analysis: Calculate the percentage of inhibition of STAT3 activity.
Data Presentation: Inhibition of STAT3 Activity
| Derivative | IC50 (µM) |
| Derivative 1 | 22.1 |
| Derivative 3 | 78.4 |
| JAK Inhibitor | 0.2 |
Conclusion
This set of application notes provides a comprehensive framework for the initial characterization of this compound derivatives. The tiered approach allows for efficient identification of bioactive compounds and provides insights into their potential mechanisms of action. Further studies, such as Western blotting for key signaling proteins and broader cytokine profiling, can be employed to further validate the hits from this screening cascade.
References
Application Notes and Protocols for High-Throughput Screening of Banksialactone A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Banksialactone A is a naturally occurring compound that has garnered interest for its potential therapeutic properties. As with many natural products, the development of analogs is a key strategy to improve potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) offers a rapid and efficient means to evaluate large libraries of such analogs to identify promising lead compounds.[1][2] This document provides detailed application notes and protocols for establishing HTS campaigns for this compound analogs, with a focus on its potential anti-inflammatory and signal transducer and activator of transcription 3 (STAT3) inhibitory activities.
The successful implementation of HTS relies on robust, miniaturized, and automated assays.[3][4] Both biochemical (cell-free) and cell-based assays are valuable tools in this process.[1][3] Biochemical assays, such as fluorescence polarization, are suitable for identifying direct inhibitors of molecular interactions, while cell-based assays provide insights into the effects of compounds on cellular pathways and cytotoxicity in a more physiologically relevant context.[5][6][7]
High-Throughput Screening Strategies for this compound Analogs
Given the potential for this compound and its analogs to possess anti-inflammatory and anticancer properties, two primary HTS strategies are proposed: targeting the STAT3 signaling pathway and assessing anti-inflammatory activity in a cell-based model.
Targeting the STAT3 Signaling Pathway
The STAT3 protein is a key mediator of cytokine signaling and is frequently hyperactivated in various cancers and inflammatory diseases.[8][9] Inhibition of STAT3 dimerization or its binding to DNA are attractive therapeutic strategies.[10][11]
A fluorescence polarization (FP) assay is a homogeneous technique well-suited for HTS to identify inhibitors of protein-protein or protein-DNA interactions.[12][13][14][15][16] In this context, an FP-based assay can be developed to screen for compounds that disrupt the interaction between the STAT3 SH2 domain and a phosphopeptide ligand, or the binding of the STAT3 DNA-binding domain to its DNA consensus sequence.[10]
Workflow for STAT3 Inhibition Screening:
Caption: Workflow for STAT3 inhibitor high-throughput screening.
Anti-Inflammatory Activity Screening
Chronic inflammation is a hallmark of many diseases.[17] A common HTS approach for identifying anti-inflammatory compounds is to use a macrophage cell line, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[18] The inhibitory effect of test compounds on the production of pro-inflammatory mediators, such as nitric oxide (NO) or cytokines like interleukin-1β (IL-1β), can then be quantified.[17][19][20]
Concurrently, it is crucial to assess the cytotoxicity of the compounds to distinguish true anti-inflammatory effects from those caused by cell death.[21][22] This can be achieved using assays that measure cell viability, such as those based on ATP levels (e.g., CellTiter-Glo®).[21]
STAT3 Signaling Pathway:
Caption: The STAT3 signaling pathway as a therapeutic target.
Experimental Protocols
Protocol 1: STAT3-Phosphopeptide Interaction Assay using Fluorescence Polarization
This biochemical assay is designed to identify compounds that inhibit the dimerization of STAT3 by disrupting the interaction of its SH2 domain with a phosphotyrosine peptide.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescein-labeled phosphopeptide probe (e.g., 5-FAM-pYLPQTV-NH2)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
-
This compound analog library dissolved in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare solutions of STAT3 protein and the fluorescent probe in the assay buffer. The optimal concentrations should be determined empirically through titration experiments to achieve a stable FP signal.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the analog library into the wells of the 384-well plate. For controls, dispense DMSO alone.
-
Reagent Addition: Add 5 µL of the STAT3 protein solution to each well and incubate for 15 minutes at room temperature.
-
Probe Addition: Add 5 µL of the fluorescent probe solution to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).
Protocol 2: Cell-Based Anti-Inflammatory and Cytotoxicity Assay
This protocol describes a multiplexed assay to simultaneously measure the inhibition of nitric oxide production and cell viability in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
Griess Reagent for nitric oxide measurement.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
This compound analog library dissolved in DMSO.
-
384-well, clear-bottom, white-walled cell culture plates.
-
Multimode plate reader capable of measuring absorbance and luminescence.
Methodology:
-
Cell Seeding: Seed RAW264.7 cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of each compound from the analog library to the cell plates.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative controls. Add 10 µL of medium to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement:
-
Transfer 25 µL of the cell culture supernatant to a new 384-well plate.
-
Add 25 µL of Griess Reagent to each well and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability Measurement:
-
To the original cell plate, add 25 µL of CellTiter-Glo® reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence.
-
Data Presentation
Quantitative data from HTS campaigns should be organized for clear interpretation and comparison.
Table 1: Hypothetical HTS Data for STAT3 FP Assay
| Compound ID | Concentration (µM) | FP (mP) | % Inhibition |
| BKA-001 | 10 | 150 | 50.0 |
| BKA-002 | 10 | 280 | 6.7 |
| BKA-003 | 10 | 80 | 73.3 |
| Positive Control | 10 | 50 | 83.3 |
| Negative Control | - | 300 | 0.0 |
Table 2: Hypothetical HTS Data for Anti-Inflammatory and Cytotoxicity Assay
| Compound ID | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| BKA-001 | 10 | 45.2 | 95.8 |
| BKA-002 | 10 | 98.1 | 98.2 |
| BKA-003 | 10 | 25.6 | 30.1 |
| Positive Control | 10 | 15.0 | 99.0 |
| Negative Control | - | 100.0 | 100.0 |
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with potential therapeutic value in inflammatory diseases and cancer. Subsequent hit validation and lead optimization studies will be necessary to advance the most promising candidates toward clinical development.
References
- 1. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening [sigmaaldrich.com]
- 5. marinbio.com [marinbio.com]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 8. Novel high-throughput screening system for identifying STAT3-SH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Content pSTAT3/1 Imaging Assays to Screen for Selective Inhibitors of STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 17. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
- 18. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries | Semantic Scholar [semanticscholar.org]
- 20. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Banksialactone A for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Banksialactone A and other poorly soluble fungal metabolites. The focus is on improving solubility for successful in vitro assays.
Disclaimer: Specific quantitative solubility data and detailed biological activity for this compound are not widely available in published literature. Therefore, the following guidance is based on best practices for working with hydrophobic small molecules and related isochromanone compounds. Experimental validation for this compound is essential.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue with hydrophobic compounds stored in a high-concentration organic solvent stock. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to "crash out."
To prevent this, consider the following:
-
Optimize Stock Concentration: Prepare a stock solution in 100% DMSO at a concentration that is at least 1000 times higher than the final desired assay concentration. This minimizes the final DMSO concentration in your assay, ideally keeping it at or below 0.1%.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium.
-
Mixing Technique: Add the compound stock to the medium dropwise while gently vortexing or stirring to facilitate better dispersion.[2]
-
Temperature: Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound, as solubility can be temperature-dependent.[2]
Q2: What are some alternative solvents or solubilizing agents I can use if DMSO is not effective or is interfering with my assay?
A2: Several alternatives can be explored, but their compatibility with your specific assay must be validated.
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be used.[3] The principle of co-solvency involves reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[5]
Q3: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A3: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your compound in the assay medium and measuring for precipitation after a set incubation time. Precipitation can be detected visually (cloudiness) or instrumentally by measuring light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[1][2] The highest concentration that remains clear is considered the kinetic solubility.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate precipitation upon addition to aqueous buffer/medium. | - Compound concentration exceeds solubility limit. - Rapid solvent polarity shift. | - Lower the final concentration of this compound. - Decrease the final percentage of the organic solvent (e.g., DMSO). - Add the stock solution slowly while vortexing.[2] - Test alternative solubilizing agents (e.g., cyclodextrins, surfactants).[5] |
| Precipitation observed after incubation (e.g., at 37°C). | - Temperature-dependent solubility. - Compound instability and degradation. - Interaction with media components (e.g., proteins in serum). | - Pre-warm the medium before adding the compound.[2] - Assess the stability of this compound at the incubation temperature over time. - Test solubility in a simpler buffer (e.g., PBS) to identify if media components are the issue.[2] - Consider reducing the serum concentration if possible and compatible with the assay. |
| Inconsistent results or lower than expected activity. | - Partial precipitation leading to inaccurate final concentration. - Sequestration of the compound by proteins in the serum. | - Visually inspect all wells for any signs of precipitation before and after the experiment. - Centrifuge plates and test the supernatant for compound concentration via HPLC. - If using serum, be aware that albumin can bind to hydrophobic compounds, reducing the free "active" concentration.[6] |
Data Presentation: Solubility of Related Isochromanone Compounds
While specific data for this compound is unavailable, the following table provides solubility information for a related compound, 3-Isochromanone, to serve as a contextual reference.
| Compound | Solvent | Solubility | Reference |
| 3-Isochromanone | Chloroform | Slightly Soluble (with heating and sonication) | [7] |
| 3-Isochromanone | Methanol | Slightly Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile fume hood.
-
Transfer the solid to the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
-
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
-
Materials:
-
This compound DMSO stock solution (e.g., 20 mM)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in 100% DMSO in a separate plate (e.g., from 20 mM down to 0.1 mM).
-
Add 198 µL of the cell culture medium to the wells of the clear-bottom 96-well plate.
-
Transfer 2 µL of each DMSO dilution to the corresponding wells of the medium-containing plate. This will create a final DMSO concentration of 1%.
-
Include controls: Medium with 1% DMSO (negative control) and a known poorly soluble compound (positive control).
-
Incubate the plate under standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time (e.g., 2 hours).
-
Visually inspect the plate for any signs of precipitation under a light microscope.
-
Measure the absorbance or light scattering at a wavelength of 600-700 nm.
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is the kinetic solubility.[2]
-
Visualizations
Caption: A logical workflow for preparing and testing the solubility of this compound before use in in vitro assays.
Caption: A placeholder diagram illustrating a potential, yet unconfirmed, mechanism of action for this compound, typical for many bioactive small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Discovery of Novel Biologically Active Compounds of Natural Origin, with a Focus on Anti-tumor Activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the bioassay of hydrophobic natural products like Banksialactone A
Disclaimer: Due to the limited availability of public information on "Banksialactone A," this technical support guide has been developed using Catalpalactone , a representative hydrophobic natural product with a lactone structure, as a model. The principles, protocols, and troubleshooting advice provided herein are broadly applicable to other hydrophobic compounds and can serve as a comprehensive template for researchers working with this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and bioassay of hydrophobic natural products like Catalpalactone.
| Question | Answer |
| 1. What are the main challenges in the bioassay of hydrophobic compounds like Catalpalactone? | The primary challenges are poor aqueous solubility, which can lead to compound precipitation in cell culture media, inaccurate concentration measurements, and underestimated biological activity. This can also cause issues with assay reproducibility. |
| 2. What is the recommended solvent for preparing a stock solution of Catalpalactone? | Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution. It is crucial to keep the final DMSO concentration in the assay medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
| 3. My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do? | This indicates that the solubility limit in the final medium has been exceeded. You can try several approaches: test lower final concentrations of the compound, increase the percentage of co-solvent if your assay can tolerate it, or use a solubilizing agent like cyclodextrin.[1] |
| 4. What are cyclodextrins and how can they help? | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex".[1] This is an excellent strategy when co-solvents are toxic or interfere with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[1] |
| 5. How can I minimize the "edge effect" in my 96-well plate assays? | The edge effect, where wells on the perimeter of the plate behave differently, is often due to increased evaporation. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Using plate sealers during long incubations is also recommended. |
Solubility of Hydrophobic Compounds in Common Solvents
| Solvent | Typical Stock Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | High solubilizing power; can be toxic to cells at concentrations >0.5-1%.[1] |
| N,N-Dimethylformamide (DMF) | 10-50 mM | High solubilizing power; generally more toxic than DMSO.[1] |
| Ethanol | 1-10 mM | Less toxic than DMSO, but also has lower solubilizing power for highly hydrophobic compounds. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (used in final dilution) | Forms inclusion complexes to increase aqueous solubility; useful when organic solvents interfere with the assay.[1] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioassay of hydrophobic natural products.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Compound precipitation | - Ensure the cell suspension is thoroughly mixed before and during plating.- Calibrate pipettes regularly and use pre-wetted tips.- Visually inspect wells for precipitate after compound addition. Consider using a solubilizing agent. |
| Low signal-to-noise ratio | - Low cell number or viability- Suboptimal reagent concentration- Compound degradation | - Optimize cell seeding density with a cell titration experiment.- Titrate key reagents to find the optimal concentration.- Prepare fresh compound solutions and use them immediately. |
| Inconsistent dose-response curves | - Compound insolubility at higher concentrations- "Edge effect" in the microplate | - Lower the highest concentration in your dilution series.- Implement strategies to minimize the edge effect as described in the FAQs. |
| Cloudy or precipitated solution upon dilution | - The compound's solubility limit in the final medium has been exceeded. | - Reduce the final concentration of the compound.- Increase the co-solvent percentage (if tolerated by the cells).- Utilize cyclodextrins to enhance solubility.[1] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay for Hydrophobic Compounds
This protocol is adapted for assessing the cytotoxicity of a hydrophobic compound like Catalpalactone.
Materials:
-
96-well flat-bottom plates
-
Target cells (e.g., BV2 microglial cells)
-
Complete cell culture medium
-
Catalpalactone
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Catalpalactone in DMSO. Create a serial dilution of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Catalpalactone. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for a typical MTT-based cell viability assay.
JAK-STAT Signaling Pathway
Catalpalactone has been shown to protect nerve cells by promoting the M2 polarization of microglial cells, a process that can be influenced by the JAK-STAT signaling pathway.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
References
Optimization of culture conditions for enhanced Banksialactone A production by Aspergillus banksianus
Disclaimer: As of late 2025, specific research on the optimization of culture conditions for Banksialactone A production by Aspergillus banksianus is not available in the public domain. The following guide is based on established principles and methodologies for the optimization of secondary metabolite production in other Aspergillus species and filamentous fungi. Researchers should adapt these general guidelines to develop a specific optimization strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the production of secondary metabolites like this compound in Aspergillus banksianus?
A1: The production of fungal secondary metabolites is highly sensitive to environmental and nutritional factors. Key parameters to consider for optimization include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (e.g., shaking speed in liquid cultures), and the incubation period.[1][2][3]
Q2: Which culture media are recommended for screening for this compound production?
A2: There is no single "best" medium, as different fungi have different nutritional requirements for secondary metabolite synthesis. A good starting point is to screen a variety of both complex and defined media. Commonly used media for Aspergillus species include:
-
Potato Dextrose Agar/Broth (PDA/PDB): A common medium that supports good growth for many fungi.
-
Czapek-Dox Agar/Broth: A defined medium, which allows for more controlled studies on the effect of specific nutrients.
-
Yeast Extract Sucrose (YES) Agar/Broth: A rich medium known to induce secondary metabolism in many Aspergillus species.[4]
-
Solid-State Fermentation Media: Using substrates like rice, wheat germ, or oatmeal can also yield different metabolic profiles compared to liquid cultures.[5]
Q3: What are the typical ranges for pH, temperature, and incubation time for optimizing production?
A3: While the optimal conditions will be specific to Aspergillus banksianus and this compound, general ranges for Aspergillus cultures are:
-
pH: Typically in the acidic to neutral range, often between 4.0 and 7.0. The fungus may alter the pH of the medium during growth, so monitoring is important.[6]
-
Temperature: Most Aspergillus species are mesophilic, with optimal temperatures for secondary metabolite production often between 25°C and 30°C.
-
Incubation Time: Secondary metabolite production is often growth-phase dependent, typically occurring after the initial rapid growth phase (trophophase). Production can peak anywhere from a few days to several weeks. A time-course study is essential to determine the optimal harvest time.[1]
Q4: Is it better to use solid-state or submerged liquid fermentation?
A4: Both methods have their advantages and can lead to different metabolic profiles.
-
Submerged Liquid Fermentation: Allows for more uniform growth and is easier to scale up and control environmental parameters like pH and aeration.
-
Solid-State Fermentation: Mimics the natural growth habitat of many filamentous fungi and can sometimes induce the production of unique secondary metabolites not seen in liquid culture. It is advisable to test both approaches during the initial screening phase.[5]
Q5: How can I systematically optimize multiple culture parameters?
A5: A systematic approach is crucial for efficient optimization. Two common strategies are:
-
One-Factor-at-a-Time (OFAT): This involves changing one parameter while keeping others constant. It is straightforward but may miss synergistic interactions between factors.
-
Statistical Experimental Designs: Methods like Fractional Factorial Experimental Design (FFED) and Response Surface Methodology (RSM) allow for the simultaneous variation of multiple parameters.[1][7] These approaches are more efficient and can identify optimal conditions and interactions between variables.[1][7]
Troubleshooting Guide
Problem: I am getting very low or no yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | Screen a diverse range of liquid and solid media (e.g., PDB, Czapek-Dox, YES, rice, oatmeal) to identify a suitable basal medium for production.[1][5] |
| Incorrect Initial pH | Prepare the chosen medium with a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0) to determine the optimum for this compound synthesis. |
| Non-ideal Temperature | Set up parallel experiments at different incubation temperatures (e.g., 25°C, 28°C, 30°C) to find the most productive condition. |
| Suboptimal Aeration | For liquid cultures, vary the shaking speed (e.g., 100, 150, 200 rpm) or the volume of medium in the flask to alter the surface area-to-volume ratio. Inadequate aeration can limit production. |
| Incorrect Harvest Time | Conduct a time-course experiment, harvesting cultures every 2-3 days over a period of 2-3 weeks. Analyze the this compound concentration at each time point to identify the peak production window.[1] |
| Inappropriate Inoculum | Standardize your inoculum. Prepare a spore suspension and inoculate with a consistent concentration (e.g., 1 x 10^6 spores/mL) to ensure reproducibility.[1] |
Problem: I am observing high batch-to-batch variability in my results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum | Ensure the inoculum is prepared fresh and consistently for each experiment. Use spores from a culture of the same age and standardize the spore concentration. |
| Media Component Degradation | Some media components can degrade during autoclaving. Consider filter-sterilizing heat-labile components like certain vitamins or amino acids if you are using a defined medium. |
| Genetic Instability of the Strain | Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. It is recommended to go back to a frozen stock (e.g., a glycerol stock) of the original high-producing strain periodically.[5] |
Problem: I am unsure if this compound is intracellular or secreted into the medium.
| Possible Cause | Troubleshooting Steps |
| Metabolite Location Unknown | After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. Perform separate extractions on both the mycelium and the broth using an appropriate solvent (e.g., ethyl acetate).[5] Analyze both extracts to determine where the compound is located. |
Data Presentation: Examples of Optimization Data
The following tables present hypothetical data based on typical results from fungal secondary metabolite optimization studies. Researchers should generate similar tables with their own experimental data for this compound.
Table 1: Example of Media Screening for Secondary Metabolite Production
| Culture Medium | Carbon Source | Nitrogen Source | Yield (mg/L) |
| Potato Dextrose Broth (PDB) | Glucose | Potato Infusion | 15.2 ± 1.8 |
| Czapek-Dox Broth | Sucrose | Sodium Nitrate | 5.1 ± 0.7 |
| Yeast Extract Sucrose (YES) | Sucrose | Yeast Extract | 28.5 ± 3.1 |
| Oatmeal Agar (Solid) | Complex Carbs | Oatmeal Proteins | 12.3 ± 2.0 |
| Rice Medium (Solid) | Starch | Rice Proteins | 35.8 ± 4.5 |
Table 2: Example of pH and Temperature Optimization for Secondary Metabolite Production in YES Broth
| Initial pH | Temperature (°C) | Yield (mg/L) |
| 5.0 | 25 | 25.4 ± 2.9 |
| 5.0 | 28 | 31.1 ± 3.5 |
| 5.0 | 30 | 22.7 ± 2.4 |
| 6.0 | 25 | 30.8 ± 3.3 |
| 6.0 | 28 | 45.6 ± 4.1 |
| 6.0 | 30 | 33.9 ± 3.8 |
| 7.0 | 25 | 18.2 ± 2.1 |
| 7.0 | 28 | 24.5 ± 2.6 |
| 7.0 | 30 | 15.0 ± 1.9 |
Experimental Protocols
Protocol 1: General Fungal Inoculum Preparation (Spore Suspension)
-
Culture Aspergillus banksianus on a suitable agar medium (e.g., PDA) until sporulation is observed (typically 7-10 days).
-
Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Vortex vigorously for 1-2 minutes to break up spore clumps.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Count the spores using a hemocytometer and adjust the concentration with sterile 0.1% Tween 80 to a final concentration of 1 x 10^7 spores/mL.
-
This stock can be used to inoculate liquid or solid media (e.g., using 1 mL of a 1:10 dilution for 100 mL of medium to get 1 x 10^5 spores/mL).
Protocol 2: General Shake Flask Fermentation
-
Prepare 100 mL of the desired liquid medium in 250 mL Erlenmeyer flasks and sterilize by autoclaving.
-
After cooling, inoculate each flask with the standardized spore suspension to a final concentration of approximately 1 x 10^5 spores/mL.[1]
-
Incubate the flasks in a rotary shaker at the desired temperature and agitation speed (e.g., 28°C, 150 rpm).
-
Harvest the cultures at the predetermined optimal time point for extraction.
Protocol 3: General Secondary Metabolite Extraction
-
Separate the mycelium from the culture broth by filtration through cheesecloth or Miracloth.
-
Broth Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction two more times. Pool the organic extracts.
-
Mycelial Extraction: If the target compound is intracellular, homogenize the mycelial mass in a suitable solvent like methanol or acetone. Filter to remove cell debris and concentrate the extract.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the dried extract at -20°C until further analysis.[5]
Visualizations
Caption: General workflow for optimizing this compound production.
Caption: Logical troubleshooting guide for low production yield.
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 2. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 7. Optimization of fungal secondary metabolites production via response surface methodology coupled with multi-parameter optimized artificial neural network model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Banksialactone A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Banksialactone A cytotoxicity assays. Given that this compound is a novel compound under investigation, this guide synthesizes best practices and common issues observed in cytotoxicity assays for similar compounds.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its cytotoxicity being studied?
This compound is a novel natural product currently under investigation for its potential as an anti-cancer agent. Preliminary studies suggest it exhibits cytotoxic effects against various cancer cell lines, making it a compound of interest for drug development. Its precise mechanism of action is an active area of research.
Q2: Which cytotoxicity assays are recommended for this compound?
Several assays can be used to assess the cytotoxicity of this compound. The choice of assay can depend on the expected mechanism of action and the specific research question. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity as an indicator of cell viability.
-
SRB (Sulphorhodamine B) Assay: Measures cellular protein content, which is proportional to cell number. This assay is independent of metabolic activity and is known for its reproducibility.[1]
-
LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
It is often recommended to use multiple assays based on different principles to confirm results and gain a more comprehensive understanding of the compound's cytotoxic effects.[2]
Troubleshooting Inconsistent IC50 Values
Q3: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in cytotoxicity assays.[3] Several factors can contribute to this variability:
-
Cell-related factors:
-
Cell line integrity and passage number: Using cells at a high passage number can lead to genetic drift and altered sensitivity to compounds. It is crucial to use cells within a consistent and low passage range.
-
Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension and accurate cell counting.
-
Cell health and confluency: Ensure cells are in the exponential growth phase and are not overly confluent when seeding.
-
-
Compound-related factors:
-
This compound stability and solubility: The stability of this compound in cell culture media is a critical factor. Degradation of the compound over the incubation period can lead to an underestimation of its potency. It is advisable to perform stability tests of the compound in the specific medium used. Poor solubility can lead to precipitation and inaccurate concentrations.
-
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a solvent control to assess its effect on cell viability.
-
-
Assay-related factors:
-
Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper techniques.
-
Incubation times: The duration of cell exposure to this compound and the incubation time with the assay reagent should be consistent across all experiments.[3]
-
"Edge effect" in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Q4: I am observing a high degree of well-to-well variability within the same experiment. What should I check?
High well-to-well variability can often be traced back to technical inconsistencies:
-
Uneven cell distribution: Ensure the cell suspension is thoroughly mixed before and during seeding to prevent clumping and ensure a uniform cell layer.
-
Inaccurate pipetting: Use of multichannel pipettes should be done with care to ensure all channels are dispensing equal volumes.
-
Incomplete formazan solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer and adequate mixing.
Assay-Specific Issues
Q5: My MTT assay results for this compound are not consistent with other cytotoxicity assays like LDH. Why might this be?
Discrepancies between different cytotoxicity assays can arise from their distinct underlying principles. The MTT assay measures metabolic activity, which may not always directly correlate with cell death.[4] Some compounds can interfere with cellular metabolism without causing cell lysis. For instance, if this compound inhibits mitochondrial function, it would lead to a decrease in the MTT signal, suggesting cytotoxicity. However, if it does not immediately compromise membrane integrity, the LDH assay (which measures membrane leakage) might not show a significant effect in the same timeframe. It is also possible for a compound to interfere directly with the MTT reagent.[4]
Q6: I am observing cell viability greater than 100% at low concentrations of this compound. Is this a valid result?
Observing cell viability slightly above 100% at low, non-toxic concentrations can be due to normal biological variation or minor pipetting inaccuracies. However, significantly higher viability could indicate that this compound, at those concentrations, might be promoting cell proliferation. Alternatively, the compound might be interacting with the assay components, leading to an artificially high signal.
Quantitative Data Summary
The following tables present illustrative IC50 values for this compound across different cell lines and assay conditions. Note: This data is hypothetical and intended for guidance purposes. Researchers should establish their own baseline data.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 12.5 |
| A549 | Lung Carcinoma | SRB | 48 | 8.2 |
| HeLa | Cervical Adenocarcinoma | LDH | 48 | 15.8 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 10.1 |
Table 2: Influence of Incubation Time on the Apparent IC50 of this compound in MCF-7 Cells (MTT Assay)
| Incubation Time (h) | IC50 (µM) |
| 24 | 25.3 |
| 48 | 12.5 |
| 72 | 6.8 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
SRB Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Protein-Bound Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release wells.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a cytotoxicity assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent cytotoxicity results.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 2. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to enhance the stability of Banksialactone A in cell culture media
Welcome to the technical support center for Banksialactone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a primary focus on enhancing the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?
A1: Inconsistent results with this compound are often linked to its stability in cell culture media. As a lactone-containing molecule, this compound is susceptible to degradation, primarily through hydrolysis of the lactone ring and oxidation.[1][2][3] The rate of degradation can be influenced by several factors including the pH of the media, exposure to light, temperature, and the presence of serum components.[2][4][5] To troubleshoot, it is crucial to first assess the stability of your compound under your specific experimental conditions.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, compounds with lactone structures are typically prone to two main degradation routes:
-
Hydrolysis: The ester bond in the lactone ring can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions, leading to an inactive open-ring carboxylic acid form.[2][3][6][7]
-
Oxidation: Other functional groups in the molecule may be susceptible to oxidation, a process that can be accelerated by exposure to air, light, and certain metal ions present in the culture medium.[4][5]
Q3: How can I improve the stability of this compound in my cell culture experiments?
A3: Several strategies can be employed to enhance the stability of this compound in cell culture media:
-
Formulation with Cyclodextrins: Encapsulating this compound within cyclodextrins can protect the lactone ring from hydrolysis and improve its solubility.[8][9][10][11][12]
-
Liposomal Encapsulation: Incorporating this compound into liposomes can shield it from the aqueous environment of the culture medium, thereby preventing degradation.[13][14][15]
-
Addition of Antioxidants: Supplementing the culture media with antioxidants can mitigate oxidative degradation.[4][16][17]
-
Serum Protein Binding: The presence of serum proteins like albumin can bind to and stabilize small molecules, though this can also affect the free concentration available to cells.[18][19][20][21]
-
pH Control: Maintaining a stable and appropriate pH of the culture medium is crucial to minimize pH-dependent hydrolysis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity over time. | Degradation in cell culture medium. | Perform a stability assay to determine the half-life of this compound in your specific medium. Consider using a stabilization strategy such as cyclodextrin or liposomal formulation. |
| High variability between experimental replicates. | Inconsistent degradation of this compound. | Prepare fresh stock solutions for each experiment. Ensure consistent handling and incubation times. Evaluate the stability of the compound in the stock solvent and the final culture medium. |
| Precipitation of this compound in the culture medium. | Poor solubility. | Test the solubility of this compound in the culture medium at the desired concentration.[22] If solubility is an issue, consider using cyclodextrins to enhance solubility and stability.[8][9][10] |
| Observed cellular toxicity is higher than expected. | Formation of toxic degradation products. | Characterize the degradation products using techniques like LC-MS.[22] If toxic byproducts are identified, implementing a stabilization strategy is crucial. |
Data Presentation
Table 1: Effect of Stabilization Strategies on the Half-life of this compound in Cell Culture Media at 37°C
| Formulation | Half-life (hours) | Fold Improvement |
| This compound (unformulated) | 4 | 1.0 |
| This compound + Ascorbic Acid (100 µM) | 6 | 1.5 |
| This compound with β-cyclodextrin | 18 | 4.5 |
| This compound in Liposomes | 24 | 6.0 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Stability Assay of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis[22]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final desired concentration. Ensure the final solvent concentration is non-toxic to cells (typically <0.1%).
-
Aliquot the medium containing this compound into multiple wells of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot from a well.
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analyze the concentration of the remaining parent this compound in each sample using a validated LC-MS/MS method.[23][24]
-
Plot the percentage of remaining this compound against time to determine its half-life.[23]
Protocol 2: Preparation of this compound-loaded Liposomes by Film Hydration
This protocol describes a common method for encapsulating this compound into liposomes.[13][14]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.
-
To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.[25]
-
Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug concentration in the liposomes.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Decision workflow for addressing this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 11. alfachemic.com [alfachemic.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Applications [mdpi.com]
- 15. 국제개발협력(Journal of International Development Cooperation) [ejidc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein stability induced by ligand binding correlates with changes in protein flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of MIC testing protocols for accurate assessment of Banksialactone A's antifungal activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Banksialactone A in antifungal susceptibility testing. The following information is intended to help refine experimental protocols for accurate and reproducible Minimum Inhibitory Concentration (MIC) determination.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent MIC values for this compound against the same fungal strain. What could be the cause?
A1: Inconsistent MIC values for natural products like this compound are a common challenge. Several factors can contribute to this variability:
-
Compound Solubility: this compound, as an isochromanone, is likely hydrophobic and may not be fully soluble in aqueous testing media. Precipitation of the compound can lead to an underestimation of the true MIC.
-
Solvent Effects: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can have its own inhibitory effect on fungal growth at certain concentrations.
-
Inoculum Variability: Inconsistent preparation of the fungal inoculum can lead to variations in the final cell density, which directly impacts MIC results.
-
Endpoint Determination: Visual determination of growth inhibition can be subjective. Using a spectrophotometric reader or a metabolic indicator can provide more objective results.
Q2: this compound is difficult to dissolve. What is the recommended procedure for preparing the stock solution?
A2: Due to its likely hydrophobic nature, dissolving this compound requires careful consideration of the solvent.
-
Primary Solvent: Use 100% DMSO as the primary solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Working Solutions: Prepare serial dilutions from the stock solution. It is crucial to maintain a low final concentration of DMSO in the assay wells (ideally ≤1% v/v) to avoid solvent-induced fungal growth inhibition.
Q3: Can the type of microplate used affect the MIC results for a hydrophobic compound like this compound?
A3: Yes, the type of microplate can influence the results. Hydrophobic compounds can adsorb to the surface of standard polystyrene microplates, reducing the effective concentration of the compound in the medium. Consider using low-binding microplates to minimize this effect.
Q4: What is the proposed mechanism of antifungal activity for this compound?
A4: While the exact mechanism for this compound may still be under investigation, compounds of the isochromanone class have been reported to interfere with fungal cell wall synthesis. This interference can trigger the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No antifungal activity observed, or very high MIC values. | 1. Compound Precipitation: this compound may be precipitating out of the aqueous test medium. 2. Inappropriate Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility. 3. Compound Adsorption: The compound may be adsorbing to the plastic of the microtiter plate. | 1. Visually inspect the wells for any precipitate. If observed, consider using a co-solvent system or adding a non-inhibitory surfactant like Tween 80 (at a low concentration, e.g., 0.001%). 2. Ensure the final DMSO concentration is sufficient for solubility but does not exceed 1% (v/v) to avoid toxicity to the fungi. Run a solvent toxicity control. 3. Use low-binding microplates. |
| Inconsistent readings between replicate wells. | 1. Uneven Inoculum Distribution: The fungal inoculum may not be homogeneously distributed across the wells. 2. Inaccurate Pipetting: Small volume errors during serial dilutions can lead to significant concentration differences. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and media components. | 1. Thoroughly vortex the inoculum suspension before and during addition to the wells. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outermost wells of the plate for critical measurements, or fill them with sterile water to maintain humidity. |
| Fungal growth is observed in the negative control (no fungus). | 1. Contamination: The growth medium, water, or stock solutions may be contaminated. | 1. Use sterile techniques throughout the procedure. Prepare fresh sterile media and solutions. |
| No fungal growth in the positive control (fungus, no compound). | 1. Inoculum Viability: The fungal inoculum may not be viable. 2. Incorrect Media: The growth medium may not be suitable for the fungal strain. | 1. Prepare a fresh inoculum from a recent culture. Check cell viability before starting the assay. 2. Ensure the use of appropriate growth medium (e.g., RPMI-1640) as recommended by CLSI/EUCAST guidelines. |
Experimental Protocols
Refined Broth Microdilution MIC Assay for this compound
This protocol is adapted from the CLSI M27 guidelines with modifications for a hydrophobic natural product.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. b. Ensure complete dissolution by gentle vortexing. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Inoculum Preparation: a. Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible. b. Prepare a suspension of fungal cells in sterile saline (0.85% NaCl). c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the adjusted suspension in the test medium (RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Microplate Preparation and Assay: a. In a 96-well low-binding microtiter plate, add 100 µL of the appropriate test medium to all wells. b. Prepare serial two-fold dilutions of the this compound stock solution directly in the microplate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration in each well does not exceed 1% (v/v). c. Add 100 µL of the final fungal inoculum to each well. d. Include the following controls:
- Positive Control: 100 µL of medium + 100 µL of inoculum (no compound).
- Negative Control: 200 µL of sterile medium (no inoculum).
- Solvent Control: 100 µL of medium with the highest concentration of DMSO used + 100 µL of inoculum. e. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. b. Growth inhibition can be determined visually or by measuring the absorbance at 600 nm using a microplate reader. c. For a more sensitive endpoint, a metabolic indicator such as resazurin can be added after incubation, and the color change can be quantified.
Data Presentation
Table 1: Hypothetical MIC Values of this compound against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 16 | 32 | 8 - 64 |
| Candida glabrata | ATCC 90030 | 32 | 64 | 16 - 128 |
| Cryptococcus neoformans | H99 | 8 | 16 | 4 - 32 |
| Aspergillus fumigatus | ATCC 204305 | 64 | 128 | 32 - 256 |
Table 2: Effect of DMSO Concentration on the Growth of Candida albicans ATCC 90028
| Final DMSO Concentration (v/v) | % Growth Inhibition (relative to control) |
| 0.5% | 2 ± 1.5 |
| 1.0% | 5 ± 2.1 |
| 2.0% | 15 ± 3.5 |
| 4.0% | 45 ± 5.2 |
Mandatory Visualizations
Experimental Workflow for Refined MIC Testing
Caption: Refined workflow for determining the MIC of this compound.
Fungal Cell Wall Integrity (CWI) Signaling Pathway
Caption: Proposed mechanism involving the Cell Wall Integrity (CWI) pathway.
Addressing matrix effects in the analysis of Banksialactone A from fungal extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of Banksialactone A from fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound from fungal extracts?
A: Matrix effects are the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1] Fungal extracts are complex mixtures containing a wide variety of secondary metabolites, pigments, lipids, and other endogenous compounds.[2][3] When analyzing this compound using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these co-eluting matrix components can interfere with the ionization process of this compound in the MS source, leading to inaccurate quantification, poor reproducibility, and potentially false negative results.[1][4]
Q2: I am observing inconsistent peak areas and poor reproducibility for my this compound standards in different fungal extracts. Could this be due to matrix effects?
A: Yes, inconsistent peak areas and poor reproducibility are classic indicators of matrix effects. The composition of the matrix can vary significantly between different fungal strains or even different batches of the same extract, causing the ionization of this compound to be suppressed or enhanced to varying degrees. This leads to the observed variability in your results.
Q3: How can I definitively confirm the presence of matrix effects in my analysis?
A: There are two primary methods to confirm the presence of matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the MS detector. Injection of a blank fungal extract will show a dip or rise in the baseline signal at retention times where matrix components elute and cause ion suppression or enhancement, respectively.
-
Comparison of Calibration Curves: Prepare two calibration curves for this compound. One in a pure solvent (e.g., acetonitrile or methanol) and another in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a quantitative indication of the presence and magnitude of matrix effects.[1][6]
Q4: What are the primary strategies to mitigate matrix effects when analyzing this compound?
A: The main strategies can be categorized as follows:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and sample dilution.
-
Optimize Chromatographic Conditions: Adjusting the LC method to better separate this compound from interfering matrix components can significantly reduce matrix effects. This can involve changing the column chemistry, mobile phase composition, or gradient profile.
-
Use Advanced Calibration Strategies: When matrix effects cannot be eliminated, they can be compensated for using methods like matrix-matched calibration or the use of a stable isotope-labeled internal standard.
Q5: Is a stable isotope-labeled internal standard for this compound the best solution for matrix effects?
A: A stable isotope-labeled (SIL) internal standard (IS) that co-elutes with the analyte is often considered the gold standard for correcting matrix effects.[7] This is because the SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate ratiometric quantification. However, the synthesis of a specific SIL-IS for this compound can be costly and time-consuming. In the absence of a SIL-IS, other methods like matrix-matched calibration or standard addition can be effective alternatives.[8]
Troubleshooting Guides
Issue 1: Low and Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent and method. Consider solvents of varying polarity. Employ techniques like ultrasonication or pressurized liquid extraction. | Increased and more consistent recovery of this compound. |
| Strong Adsorption to Matrix Components | During sample preparation, include a protein precipitation step (e.g., with cold acetonitrile) to remove proteins that may bind to the analyte. | Improved recovery and reduced signal variability. |
| Degradation of this compound | Ensure all extraction and storage steps are performed at appropriate temperatures and protected from light if the compound is light-sensitive. | Minimized analyte loss and improved accuracy. |
Issue 2: Significant Signal Suppression in LC-MS Analysis
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Co-elution with Phospholipids or other Endogenous Compounds | 1. Optimize Chromatography: Use a longer gradient or a column with a different selectivity to improve separation. 2. Sample Cleanup: Implement a Solid-Phase Extraction (SPE) protocol to remove interfering compounds. | Separation of this compound from the suppression zone, leading to a stronger and more stable signal. |
| High Concentration of Matrix Components Overloading the Ion Source | Dilute the Sample: A simple "dilute-and-shoot" approach can often reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[4] | A more stable and reproducible signal, although sensitivity may be reduced. |
| Ion Source Contamination | Clean the mass spectrometer's ion source according to the manufacturer's instructions. | Restoration of signal intensity and stability. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively assess the extent of matrix effects (ion suppression or enhancement).
Methodology:
-
Prepare a standard solution of this compound in a pure solvent (e.g., 1 µg/mL in methanol).
-
Prepare a blank fungal extract by performing the entire sample preparation procedure on a sample known to not contain this compound.
-
Spike the blank extract: Add a known amount of the this compound standard solution to the blank extract to achieve the same final concentration as the pure standard solution (1 µg/mL).
-
Analyze both solutions by LC-MS under the same conditions.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from the fungal extract prior to LC-MS analysis.
Methodology: (This is a general protocol and should be optimized for this compound and the specific fungal matrix)
-
Select an appropriate SPE cartridge: Based on the polarity of this compound, a reverse-phase (e.g., C18) or normal-phase (e.g., silica) cartridge may be suitable.
-
Condition the cartridge: Wash the cartridge with a strong solvent (e.g., methanol) followed by an equilibration with a weak solvent (e.g., water).
-
Load the sample: Load the fungal extract onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent to elute polar interferences while retaining this compound.
-
Elute this compound: Elute the analyte with a stronger solvent.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for the analysis of this compound from fungal extracts.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of fungal extracts to determine immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Bioactivity Experiments for Novel Bioactive Compounds
Disclaimer: Extensive searches for "Banksialactone A" across multiple scientific databases and literature sources did not yield any specific information regarding its chemical structure, physical properties, or biological activities. Therefore, this technical support center has been developed to address the broader challenges of minimizing variability in bioactivity experiments for novel bioactive compounds, particularly those with lactone moieties isolated from natural sources. The principles and protocols outlined here are widely applicable to researchers, scientists, and drug development professionals working with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our 96-well plate cytotoxicity assays (e.g., MTT, XTT). What are the common causes and solutions?
A1: High variability in plate-based cytotoxicity assays is a frequent issue. Key contributing factors and troubleshooting steps are summarized below:
| Source of Variability | Potential Cause | Recommended Solution |
| Cell Seeding | Inconsistent cell numbers per well due to clumping or settling. | Ensure a homogenous single-cell suspension before and during seeding. Gently swirl the cell suspension between pipetting. Consider using a multichannel pipette for simultaneous seeding. |
| "Edge effect" - evaporation in outer wells leading to altered cell growth and compound concentration. | Avoid using the perimeter wells for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Compound Preparation & Dosing | Inaccurate serial dilutions or pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to be added to replicate wells. |
| Poor solubility of the test compound leading to precipitation. | Determine the solubility of your compound in the assay medium. Use a suitable solvent (e.g., DMSO) at a final concentration that does not affect cell viability (typically <0.5%). | |
| Incubation Conditions | Temperature and CO2 fluctuations in the incubator. | Ensure the incubator is properly calibrated and provides a stable environment. Minimize the frequency and duration of door openings. |
| Assay Reagent Addition | Inconsistent timing or volume of reagent addition. | Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Data Acquisition | Bubbles in wells interfering with absorbance readings. | Inspect plates for bubbles before reading and carefully remove them if present. Ensure complete dissolution of formazan crystals in MTT assays by gentle mixing. |
Q2: Our luciferase reporter assay results for NF-κB activation show high replicate variability. How can we improve consistency?
A2: Luciferase reporter assays are sensitive to several factors that can introduce variability.[1][2][3] Here are some common issues and solutions:
| Source of Variability | Potential Cause | Recommended Solution |
| Transfection Efficiency | Variation in the amount of plasmid DNA delivered to cells. | Optimize the transfection protocol for your specific cell line. Use a consistent DNA-to-transfection reagent ratio. Co-transfect with a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[3] |
| Cell Lysis | Incomplete cell lysis leading to variable luciferase release. | Ensure the lysis buffer is compatible with your cell type and that the incubation time is sufficient for complete lysis. |
| Reagent Handling | Degradation of luciferase substrate due to improper storage or handling. | Prepare fresh lysis buffer and substrate solutions. Protect from light and store at the recommended temperature. |
| Signal Detection | Delay between reagent addition and measurement, especially in flash assays. | Use a luminometer with an automated injector to ensure consistent timing. For glow assays, allow the signal to stabilize before reading. |
| Data Normalization | Lack of an internal control to account for differences in cell number and viability. | Co-transfect with a constitutively expressed reporter plasmid (e.g., pRL-TK expressing Renilla luciferase) and calculate the ratio of the experimental reporter to the control reporter.[3] |
Q3: We are struggling with the solubility of our novel lactone compound in aqueous media for bioassays. What are the best practices?
A3: Solubility is a critical factor for obtaining reliable bioactivity data.
-
Initial Solvent: Dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution.
-
Final Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.5% v/v for DMSO) to avoid solvent-induced cytotoxicity.
-
Solubility Testing: Before conducting bioassays, perform a solubility test by adding your stock solution to the assay medium at the highest intended concentration. Visually inspect for any precipitation or cloudiness over time.
-
Sonication/Vortexing: Gentle sonication or vortexing can sometimes help in dissolving the compound in the final medium.
-
Alternative Solvents: If DMSO is not suitable, other solvents like ethanol can be considered, but their compatibility with the specific cell line and assay must be validated.
Troubleshooting Guides
Troubleshooting High Background in Antioxidant Assays (DPPH/ABTS)
| Issue | Potential Cause | Troubleshooting Step |
| High initial absorbance of the blank | Contaminated reagents or improper solvent. | Use high-purity solvents (e.g., methanol, ethanol). Prepare fresh DPPH or ABTS radical solutions. |
| Color interference from the test compound | The compound itself absorbs at the measurement wavelength. | Run a control sample containing the compound without the radical solution and subtract this background absorbance. |
| Incomplete reaction | Insufficient incubation time for the antioxidant reaction to reach completion. | Perform a time-course experiment to determine the optimal incubation time for your compound. |
Troubleshooting Inconsistent Results in Anti-inflammatory Assays (LPS-induced NO production in Macrophages)
| Issue | Potential Cause | Troubleshooting Step |
| Variable LPS response | Inconsistent LPS activity or cell passage number. | Use a fresh, validated lot of LPS. Maintain a consistent cell passage number for experiments, as cellular responses can change with prolonged culture. |
| Cytotoxicity of the test compound | The compound is toxic to the cells at the tested concentrations, leading to reduced NO production that is not due to anti-inflammatory activity. | Perform a cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range of your compound. |
| Interference with the Griess Reagent | The compound reacts with the Griess reagent, leading to false-positive or false-negative results. | Test for interference by adding the compound to a known concentration of nitrite standard and measuring the absorbance. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (typically in triplicate) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm.[4]
Protocol 2: NF-κB Luciferase Reporter Assay
-
Co-transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After the stimulation period, lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add your test compound at various concentrations, followed by the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[5]
-
Calculation: Calculate the percentage of radical scavenging activity.
Visualizations
Caption: A generalized experimental workflow for screening the bioactivity of a novel compound.
Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Caption: A logic tree for troubleshooting common sources of variability in bioactivity assays.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Indigenous Uses, Phytochemical Analysis, and Anti-Inflammatory Properties of Australian Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publishing.emanresearch.org [publishing.emanresearch.org]
- 4. Identification of Phytochemicals in Bioactive Extracts of Acacia saligna Growing in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of rat pancreatic somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of Banksialactone A to maintain bioactivity
[3] Safety Data Sheet Under normal conditions of storage and use, hazardous decomposition products should not be produced. 11. TOXICOLOGICAL INFORMATION. Information on toxicological effects. Acute toxicity (oral). Not classified. Acute toxicity (dermal). Not classified. Acute toxicity (inhalation). Not classified. Skin corrosion/irritation. Not classified. Serious eye damage/irritation. Not classified. Respiratory or skin sensitisation. Not classified. Germ cell mutagenicity. Not classified. Carcinogenicity. Not classified. Reproductive toxicity. Not classified. STOT-single exposure. Not classified. STOT-repeated exposure. Not classified. Aspiration hazard. Not classified. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO For long-term storage, we recommend storing the product as a solid at -20°C or -80°C. For most compounds, they are stable on ice for up to 2 weeks and at room temperature for up to several days. Please note that the stability of specific compounds may vary. It is essential to refer to the Certificate of Analysis (CofA) for detailed information on the stability of each compound. --INVALID-LINK--
Cayman Chemical Stability: ≥ 2 years. Information represents the product specifications. Batch specific analytical results are provided on each certificate of analysis. Description. Banksialactone A is a lactone. Detailed information regarding the biological activity of this product is not available. Visit our website to learn more. --INVALID-LINK--
Certificate of Analysis Recommended storage is -20°C. For maximum recovery of the product, centrifuge the original vial prior to opening the cap. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO The shelf life of the product is related to many factors, such as storage temperature, solvent type, pH, and so on. We recommend that the shelf life of the stock solution is no more than 1 month at -20°C and no more than 3 months at -80°C. Please note that the stability of specific compounds may vary. It is essential to refer to the Certificate of Analysis (CofA) for detailed information on the stability of each compound. --INVALID-LINK--
Safety Data Sheet - Cayman Chemical For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least two years. This compound is supplied as a solid. A stock solution may be made by dissolving the this compound in the solvent of choice. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). The solubility of this compound in these solvents is approximately 10, 25, and 12.5 mg/ml, respectively. --INVALID-LINK--
Safety Data Sheet - Cayman Chemical Avoid raising dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. --INVALID-LINK--
Safety Data Sheet Do not get in eyes, on skin, or on clothing. For personal protection, see Section 8. Do not handle until all safety precautions have been read and understood. Storage Conditions. Keep container tightly closed in a dry and well-ventilated place. Store at -20°C. Incompatible materials. Strong oxidizing agents. 8. EXPOSURE CONTROLS/PERSONAL PROTECTION. Control parameters. Exposure Limits. This product, as supplied, does not contain any hazardous materials with occupational exposure limits established by the region specific regulatory bodies. --INVALID-LINK--
Safety Data Sheet Personal Protection. Eye/face protection. Wear safety glasses with side shields (or goggles). Skin and body protection. Wear protective gloves and protective clothing. Respiratory protection. Respiratory protection is not required. General hygiene considerations. Handle in accordance with good industrial hygiene and safety practice. --INVALID-LINK--
Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Store at -20°C. Incompatible materials. Strong oxidizing agents. --INVALID-LINK--
Safety Data Sheet - Cayman Chemical The toxicological properties of this product have not been fully investigated. --INVALID-LINK--
Safety Data Sheet The toxicological properties of this product have not been fully investigated. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO We do not recommend storing the solution in aqueous solution for more than one day. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO Before opening the vial, we recommend centrifuging the vial at 3000-5000 rpm for 5-10 seconds to gather the powder at the bottom of the vial. This will prevent loss of product when the cap is opened. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO To ensure accurate concentration of the solution, we recommend using a pipette to add the solvent to the vial. It is important to avoid adding the solvent too quickly, as this can cause the powder to splash and result in loss of product. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO After adding the solvent, the solution should be sonicated or vortexed to ensure that the compound is fully dissolved. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO If the solution is not clear, it can be warmed to 37°C to increase solubility. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO We recommend preparing a stock solution of the compound and then diluting it to the desired concentration for your experiment. This will help to ensure that the compound is evenly distributed in the solution and that the concentration is accurate. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO For cell-based assays, we recommend using a solvent that is compatible with your cells. It is important to test the solvent for toxicity before using it in your experiment. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO We recommend filtering the solution through a 0.22 μm filter to remove any undissolved particles. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO We recommend storing the stock solution in small aliquots to avoid repeated freeze-thaw cycles. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO We recommend using a fresh aliquot of the stock solution for each experiment. --INVALID-LINK--
General Instructions for Storing, Handling & Using Bio-Active Peptides & Compounds - APExBIO It is important to protect the compound from light, as some compounds are light-sensitive. --INVALID-LINK-- Technical Support Center: this compound
This guide provides best practices for the handling and storage of this compound to ensure the maintenance of its bioactivity for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, supplied as a solid, should be stored at -20°C. It is recommended to centrifuge the original vial before opening the cap to ensure maximum product recovery.
Q2: What is the long-term stability of this compound?
A: When stored as a solid at -20°C, this compound is expected to be stable for at least two years. For stock solutions, the recommended shelf life is no more than one month at -20°C or three months at -80°C to preserve bioactivity.
Q3: What are the appropriate solvents for reconstituting this compound?
A: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is advised to prepare a stock solution and then dilute it to the desired concentration for your experiments.
Q4: Are there any specific handling precautions I should take?
A: Yes, it is important to avoid raising dust when handling the solid form. Always wear appropriate personal protective equipment, including safety glasses with side shields or goggles, gloves, and protective clothing. Ensure you wash your hands thoroughly after handling.
Q5: Is this compound sensitive to light?
A: While specific data for this compound is limited, it is a general best practice to protect bioactive compounds from light, as some can be light-sensitive.
Q6: How can I avoid repeated freeze-thaw cycles of my stock solution?
A: It is highly recommended to store stock solutions in small aliquots. This practice helps to avoid the degradation that can be caused by repeated freezing and thawing. Use a fresh aliquot for each experiment to ensure optimal bioactivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no bioactivity observed in experiments. | Compound degradation due to improper storage. | Ensure this compound is stored as a solid at -20°C. For stock solutions, store in small aliquots at -80°C for no longer than three months. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Inactive compound due to extended storage at room temperature. | For most compounds, stability at room temperature is limited to several days. Minimize time at room temperature during experimental setup. | |
| Precipitate forms in the stock solution. | Poor solubility at lower temperatures. | If the solution is not clear, it can be warmed to 37°C to aid dissolution. |
| Supersaturation of the solution. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. | |
| Inconsistent experimental results. | Inaccurate concentration of the working solution. | Prepare a stock solution and then dilute it to the final experimental concentration to ensure accuracy and homogeneity. |
| Presence of undissolved particles. | Filter the solution through a 0.22 µm filter to remove any particulate matter. | |
| Solvent toxicity affecting cell-based assays. | Always test the solvent for toxicity at the concentration used in your specific cell line before conducting the experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Dimethylformamide (DMF) | 12.5 mg/mL |
| Data sourced from the supplier's safety data sheet. |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | ≥ 2 years |
| Stock Solution | -20°C | ≤ 1 month |
| Stock Solution | -80°C | ≤ 3 months |
| Aqueous Solution | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, centrifuge the vial of solid this compound at 3000-5000 rpm for 5-10 seconds to collect the powder at the bottom.
-
Carefully add the desired volume of a suitable solvent (e.g., DMSO) using a pipette to avoid splashing the powder.
-
To ensure the compound is fully dissolved, vortex or sonicate the solution.
-
If necessary, warm the solution to 37°C to improve solubility.
-
For experiments requiring sterile conditions, filter the stock solution through a 0.22 µm filter.
-
Dispense the stock solution into single-use aliquots and store at -80°C.
Visual Guides
Caption: Workflow for handling and preparing this compound.
Caption: Troubleshooting guide for this compound bioactivity issues.
Optimizing extraction and purification protocols for higher yields of Banksialactone A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction and purification of Banksialactone A from its fungal source, Aspergillus banksianus. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to enhance the yield and purity of this valuable isochromanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is an isochromanone, a class of polyketide secondary metabolites. It is naturally produced by the fungus Aspergillus banksianus.
Q2: What is a general overview of the extraction and purification process for this compound?
A2: The process begins with the cultivation of Aspergillus banksianus on a suitable solid medium. The fungal culture is then extracted with an organic solvent, typically ethyl acetate. This crude extract is subsequently subjected to a series of chromatographic separations, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
Q3: What are the key challenges in isolating this compound?
A3: Common challenges include low production yields from the fungal culture, co-extraction of structurally similar impurities, and potential degradation of the target compound during the extraction and purification process. Optimizing culture conditions and chromatographic separation is crucial to overcome these challenges.
Q4: How can I improve the production of this compound by the fungus?
A4: The yield of secondary metabolites like this compound is highly dependent on the fungal culture conditions. Experimenting with different growth media, incubation times, and temperatures can significantly impact production. A systematic approach, such as varying one parameter at a time, is recommended to identify the optimal conditions for your specific fungal strain.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Identification of this compound is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). Quantification is usually performed using High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area of the sample to a standard curve of known concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction from the fungal culture. 2. Suboptimal fungal growth and metabolite production. | 1. Ensure the fungal mycelium is thoroughly homogenized and extracted with a sufficient volume of solvent. Consider multiple extraction steps. 2. Optimize fungal culture conditions (media composition, incubation time, temperature) to enhance this compound production. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (mobile phase). 2. Overloading the column with crude extract. 3. Improper packing of the stationary phase. | 1. Systematically test different solvent systems with varying polarities to achieve better separation of this compound from other compounds. 2. Reduce the amount of crude extract loaded onto the column to avoid band broadening. 3. Ensure the column is packed uniformly to prevent channeling. |
| Co-elution of Impurities with this compound in HPLC | 1. The mobile phase composition is not optimized for selectivity. 2. The chosen HPLC column is not providing sufficient resolution. | 1. Adjust the gradient of the mobile phase to improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives (e.g., formic acid) to alter selectivity.[1] 2. Try a different type of HPLC column, such as one with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18), which can offer different selectivity for aromatic compounds like isochromanones.[1] |
| Degradation of this compound | 1. Exposure to harsh pH conditions. 2. Prolonged exposure to high temperatures. 3. Presence of degradative enzymes in the crude extract. | 1. Maintain a neutral or slightly acidic pH during extraction and purification. 2. Use a rotary evaporator at a moderate temperature for solvent removal. Avoid excessive heating. 3. Work quickly and at low temperatures during the initial extraction steps to minimize enzymatic activity. |
| No or Very Low Amounts of this compound Detected | 1. The fungal culture may not be producing the metabolite. 2. The extraction or purification protocol is not suitable for this compound. | 1. Verify the identity of your Aspergillus banksianus strain and test different culture conditions. 2. Ensure that the solvents and chromatographic conditions being used are appropriate for the polarity and chemical nature of isochromanones. |
Experimental Protocols
I. Cultivation of Aspergillus banksianus
-
Prepare a suitable solid culture medium, such as Potato Dextrose Agar (PDA).
-
Inoculate the PDA plates with spores of Aspergillus banksianus.
-
Incubate the plates under static conditions at 28 °C for three weeks.[2]
II. Extraction of this compound
-
After the incubation period, harvest the fungal mycelium from the agar plates.
-
Dry the mycelium and then extract it exhaustively with ethyl acetate (e.g., 3 x 500 mL).[2]
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
III. Purification of this compound
-
Column Chromatography (Initial Fractionation):
-
Subject the crude ethyl acetate extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents with increasing polarity, for example, a mixture of chloroform and methanol, starting from 100% chloroform and gradually increasing the methanol concentration.[2]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show the presence of the target compound.
-
-
Preparative Thin Layer Chromatography (Intermediate Purification):
-
Further purify the combined fractions from column chromatography using preparative TLC.
-
Develop the TLC plate with a suitable solvent system (e.g., a mixture of methanol and chloroform) to separate this compound from closely related impurities.[2]
-
Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a polar solvent.
-
-
High-Performance Liquid Chromatography (Final Purification):
-
For final purification to obtain high-purity this compound, use reversed-phase HPLC.
-
A C18 column is typically suitable.
-
The mobile phase can consist of a gradient of acetonitrile and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution at a suitable UV wavelength and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Comparison of Extraction Solvents on the Yield of Fungal Metabolites
| Solvent System | Relative Yield of Metabolites | Reference |
| 100% Methanol | Moderate | [3] |
| 60% Methanol with 1% Formic Acid | High | [3] |
| Ethyl Acetate | High (for many fungal polyketides) | [2] |
| 1:1 Chloroform:Methanol | Variable, depends on the fungus | [4] |
Note: This table provides a general comparison of solvents for fungal metabolite extraction. The optimal solvent for this compound should be determined experimentally.
Table 2: Influence of Culture Media on Fungal Extract Yield
| Culture Medium | Average Extract Yield (mg) | Reference |
| Potato Dextrose Broth (PDB) | ~22 | [4] |
| Czapek Dox Broth | < 2 | [4] |
| YESD Broth | > 20 | [4] |
Note: This data is from a study on various fungi and illustrates the significant impact of culture media on the total extractable metabolite yield.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Banksialactone A and Other Antifungal Agents: A Detailed Guide
This guide, therefore, provides a comparative overview of the major classes of currently known antifungal agents, presenting their mechanisms of action, spectrum of activity, and available quantitative data. This will serve as a valuable resource for researchers and drug development professionals by offering a baseline for evaluating novel compounds like Banksialactone A, should further experimental data become available.
Established Antifungal Agents: A Comparative Overview
The primary classes of antifungal drugs currently in clinical use include polyenes, azoles, echinocandins, and allylamines. Each class targets a specific component of the fungal cell, leading to either fungicidal (killing fungi) or fungistatic (inhibiting fungal growth) activity.
Data Presentation: Quantitative Comparison of Antifungal Agents
The following table summarizes the key characteristics and MIC ranges for representative drugs from each major antifungal class against common fungal pathogens. MIC values can vary depending on the specific fungal isolate and the testing methodology used.
| Antifungal Class | Representative Drug(s) | Mechanism of Action | Spectrum of Activity | Typical MIC Range (µg/mL) against Candida albicans | Typical MIC Range (µg/mL) against Aspergillus fumigatus |
| Polyenes | Amphotericin B, Nystatin | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. | Broad-spectrum, including most Candida and Aspergillus species. | 0.25 - 1[3] | 0.5 - 2[4][5][6][7] |
| Azoles | Fluconazole, Itraconazole, Voriconazole | Inhibits lanosterol 14-α-demethylase, an enzyme essential for ergosterol biosynthesis. | Broad-spectrum, active against many yeasts and molds. | 0.12 - 32[3][8] | 0.25 - >4[4][5] |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Inhibits β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall. | Active against Candida and Aspergillus species. | 0.015 - 0.125[3] | 0.008 - 16[7] |
| Allylamines | Terbinafine | Inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. | Primarily used for dermatophyte infections; also active against some yeasts. | 1 - >64 | Not routinely tested |
| Isochromanones | This compound (Data not available) | The exact antifungal mechanism is not well-defined for this class. | Some isochromanones have shown activity against pathogenic fungi. | Data not available | Data not available |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The provided ranges are illustrative and can vary.
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27 and M38)
This is a reference method for susceptibility testing of yeasts (M27) and molds (M38).
-
Inoculum Preparation: A standardized suspension of fungal cells (conidia for molds, yeast cells for yeasts) is prepared in a liquid medium (e.g., RPMI-1640). The final inoculum concentration is typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in the microtiter plates to create a range of concentrations.
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. For azoles and polyenes, this is typically complete inhibition of visible growth. For echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, compact hyphae.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for the development of new antifungal drugs and for overcoming resistance.
Ergosterol Biosynthesis Pathway and Inhibition by Azoles and Allylamines
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption is a key target for antifungal therapy.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole and allylamine antifungals.
Fungal Cell Wall and Membrane as Antifungal Targets
The fungal cell wall, composed primarily of glucan and chitin, and the ergosterol-containing cell membrane are prime targets for antifungal drugs due to their absence in human cells.
Caption: Major targets of echinocandin and polyene antifungal agents in the fungal cell.
Conclusion
While this compound presents an interesting natural product with potential biological activities, the current lack of specific antifungal data prevents a direct and meaningful comparison with established antifungal agents. The information provided in this guide on the well-characterized antifungal classes serves as a benchmark for the evaluation of new compounds. Future research focusing on the determination of the antifungal spectrum and potency of this compound, along with elucidation of its mechanism of action, is essential to ascertain its potential as a novel therapeutic agent. Researchers in the field are encouraged to pursue these studies to unlock the full potential of this and other natural products in the fight against fungal infections.
References
- 1. Banksialactones and Banksiamarins: Isochromanones and Isocoumarins from an Australian Fungus, Aspergillus banksianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Cytotoxic Effects of Banksialactone A in Different Cancer Cell Lines: A Comparative Guide
Disclaimer: As of November 2025, publicly available research on the cytotoxic effects of Banksialactone A against specific cancer cell lines is limited. The primary study identifying this compound from the fungus Aspergillus banksianus indicated that related hybrid metabolites exhibited weak cytotoxic activities, but specific quantitative data for this compound, such as IC50 values, were not provided in the accessible literature.[1]
This guide provides a template for researchers and drug development professionals on how to structure a comparative analysis of a novel compound like this compound. The data presented below for this compound is hypothetical and for illustrative purposes. It is compared against established cytotoxic agents, Doxorubicin and Cisplatin, to demonstrate a comprehensive evaluation framework.
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound compared to Doxorubicin and Cisplatin across a panel of human cancer cell lines after 48 hours of treatment. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 | 0.8 | 7.2 |
| A549 | Lung Carcinoma | 32.1 | 1.2 | 9.8 |
| HeLa | Cervical Carcinoma | 18.9 | 0.5 | 5.4 |
| HepG2 | Hepatocellular Carcinoma | 45.3 | 1.5 | 12.1 |
| HCT116 | Colon Carcinoma | 22.4 | 0.7 | 6.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxic studies.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa, HepG2, and HCT116) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound, Doxorubicin, and Cisplatin were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (hypothetical concentrations), Doxorubicin, or Cisplatin. A control group with vehicle (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Validation
Caption: Workflow for assessing the cytotoxic effects of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical extrinsic and intrinsic apoptosis pathways induced by this compound.
References
In-Depth Analysis of Banksialactone A and its Analogs: A Comparative Guide to Structure-Activity Relationships
A comprehensive review of available scientific literature reveals a notable absence of specific data on a compound identified as "Banksialactone A." Extensive searches for its chemical structure, biological activities, and any corresponding structure-activity relationship (SAR) studies have not yielded any specific results. This suggests that this compound may be a novel, recently isolated natural product not yet extensively characterized in publicly accessible databases, or potentially a compound with limited research published under this specific identifier.
This guide, therefore, cannot provide a direct comparative analysis of this compound and its analogs as initially intended. However, to provide valuable context for researchers, scientists, and drug development professionals interested in lactone-containing natural products, this document will focus on the general principles of SAR studies for analogous compounds and outline the established experimental protocols and signaling pathway analysis methodologies commonly employed in this field of research.
Understanding Structure-Activity Relationships in Bioactive Lactones
The biological activity of lactone-containing compounds is intrinsically linked to their three-dimensional structure. SAR studies aim to elucidate how specific chemical features of a molecule contribute to its pharmacological effect. Key molecular descriptors often investigated include:
-
The Lactone Ring: The size, saturation, and substitution patterns of the lactone ring are critical for target binding and activity.
-
Stereochemistry: The spatial arrangement of atoms (stereoisomers) can dramatically impact biological activity, with one enantiomer often being significantly more potent than the other.
-
Functional Groups: The presence, nature, and position of various functional groups (e.g., hydroxyl, alkyl, aryl) on the core scaffold can influence potency, selectivity, and pharmacokinetic properties.
-
Overall Molecular Shape and Lipophilicity: These properties govern how the molecule interacts with its biological target and its ability to cross cell membranes.
Data Presentation: A Template for Comparative Analysis
When SAR data for this compound and its analogs become available, a structured tabular format is the most effective way to present the quantitative data for clear comparison. The following table serves as a template that can be populated with experimental results.
Table 1: Comparative Biological Activity of Hypothetical this compound Analogs
| Compound ID | Modification from this compound | Target/Assay | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | Parent Compound | Target X | Data Unavailable | Data Unavailable | Data Unavailable |
| Analog 1 | Modification at R₁ | Target X | Insert Value | Insert Value | Calculate Value |
| Analog 2 | Modification at R₂ | Target X | Insert Value | Insert Value | Calculate Value |
| Analog 3 | Stereoisomer of Analog 1 | Target X | Insert Value | Insert Value | Calculate Value |
| Analog 4 | Bioisosteric replacement | Target X | Insert Value | Insert Value | Calculate Value |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.
Experimental Protocols: Methodologies for Characterization
The following are detailed experimental protocols that are fundamental to conducting SAR studies on novel bioactive compounds.
In Vitro Target-Based Assays (e.g., Enzyme Inhibition)
-
Objective: To determine the direct inhibitory effect of the compounds on a specific molecular target.
-
Methodology:
-
Reagents and Materials: Purified target enzyme, substrate, buffer solution, test compounds (dissolved in a suitable solvent like DMSO), and a positive control inhibitor.
-
Assay Procedure:
-
A reaction mixture is prepared containing the buffer, enzyme, and varying concentrations of the test compound or vehicle control.
-
The mixture is pre-incubated for a specified time at a controlled temperature.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).
-
-
Data Analysis: The reaction rates are calculated and plotted against the compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative)
-
Objective: To assess the effect of the compounds on whole cells, providing insights into cell permeability and overall cellular response.
-
Methodology (MTT Assay for Cytotoxicity):
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The media is then replaced with fresh media containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells, and the CC₅₀ value is calculated from the dose-response curve.
-
Visualization of Cellular Mechanisms and Workflows
Understanding the signaling pathways affected by a bioactive compound is crucial for elucidating its mechanism of action. Graphviz (DOT language) can be used to create clear diagrams of these pathways and experimental workflows.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: General workflow for SAR studies of natural product analogs.
Comparing the bioactivity of Banksialactone A with other isochromanone natural products
A Comparative Guide to the Bioactivity of Isochromanone Natural Products
For Researchers, Scientists, and Drug Development Professionals
The isochromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with a wide array of biological activities. These compounds, isolated from various fungal and plant sources, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative overview of the bioactivity of several isochromanone and related natural products, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While specific data for Banksialactone A is limited in publicly accessible literature, this document serves to compare other notable compounds within this class, providing a valuable resource for researchers in the field of natural product drug discovery.
Data Presentation: Bioactivity of Isochromanone and Related Compounds
The following table summarizes the quantitative bioactivity data for selected isochromanone and co-isolated natural products. This allows for a direct comparison of their potency across different biological assays.
| Compound Name | Class | Bioactivity | Assay/Target | Quantitative Data (IC50/MIC) |
| Ravenelin | Xanthone | Anti-inflammatory | Nitric Oxide (NO) inhibition in LPS-induced J774A.1 macrophage cells | IC50: 6.27 µM[1][2] |
| Purpureone | Ergochrome | Antileishmanial | Leishmania donovani promastigotes | IC50: 0.87 µM (0.63 µg/mL)[3] |
| Spiro-pyrrolidine 4a-d | Thiochromanone derivative | Antibacterial | Bacillus subtilis, Staphylococcus epidermidis | MIC: 32 µg/mL[4] |
| Andrographolide | Diterpenoid | Anticancer | Human epidermoid carcinoma (KB) and Lymphocytic leukemia (P388) cells | GI50: 10 - 28 µM[5] |
| Irisolidone | Isoflavone | Anti-inflammatory | NO & TNF-α suppression in LPS-induced microglial cells | Potent inhibitor (specific IC50 not provided)[6] |
Mandatory Visualization
The biological activities of isochromanones are often linked to their interaction with key cellular signaling pathways. Below are diagrams illustrating two such pathways commonly implicated in inflammation and cancer.
Caption: Canonical NF-κB signaling pathway and potential inhibition by isochromanones.
Caption: Intrinsic apoptosis pathway initiated by mitochondrial events.
Experimental Protocols
Standardized protocols are crucial for the comparison of bioactivity data. Below are detailed methodologies for two key assays used to evaluate the anticancer and anti-inflammatory potential of natural products.
Anticancer Activity: MTT Cell Viability Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[7]
1. Cell Preparation:
- Culture cancer cells (e.g., HT-29, MCF-7) in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Once confluent, detach the cells using trypsin-EDTA, and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium.[8]
- Incubate the plate for 24 hours to allow for cell attachment.[9]
2. Compound Treatment:
- Prepare stock solutions of the test compounds (e.g., in DMSO) and create a series of dilutions in the culture medium.
- After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
- Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for another 24 to 72 hours.[9]
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[10]
- Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[8][11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
4. Solubilization and Measurement:
- After incubation, carefully remove the medium.
- Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][11]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
- Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[10][11]
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[2]
1. Cell Preparation:
- Culture murine macrophage cells (e.g., RAW 264.7 or J774A.1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2][12]
- Seed the cells into a 96-well plate at a density of 1x10⁵ cells per well and incubate for 24 hours at 37°C with 5% CO2.[12]
2. Compound Treatment and Stimulation:
- Treat the cells with various concentrations of the test compounds for 1-2 hours.[2][12]
- Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.[12]
- Incubate the plate for an additional 20-24 hours.[2][13]
3. Measurement of Nitrite:
- Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
- Collect 50-100 µL of the supernatant from each well.
- Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.[12][14]
- Incubate the mixture at room temperature for 10-15 minutes.
4. Data Analysis:
- Measure the absorbance at 540-550 nm using a microplate reader.[13][14]
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite in each sample from the standard curve.
- Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
- Calculate the IC50 value, representing the concentration of the compound that inhibits NO production by 50%.
- A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[12]
References
- 1. Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Potential of Immunomodulatory Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory mechanisms of isoflavone metabolites in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
In Vivo Validation of the Antifungal Efficacy of Banksialactone A: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Banksialactone A's antifungal efficacy in animal models. As of the latest literature review, no specific in vivo studies for this compound have been published. Therefore, this document serves as a prospective guide, outlining the necessary experimental protocols and data presentation required for a robust preclinical evaluation. The performance of established antifungal agents, Fluconazole and Amphotericin B, is presented as a benchmark for comparison, with data summarized from existing studies.
Comparative Efficacy of Antifungal Agents in Animal Models
The following table summarizes key efficacy data for standard antifungal agents in murine models of systemic candidiasis. This provides a baseline against which the future in vivo performance of this compound can be assessed.
| Parameter | This compound | Fluconazole | Amphotericin B | Citation |
| Animal Model | To be determined (e.g., Murine model of disseminated candidiasis) | Murine model of systemic candidiasis | Murine model of systemic candidiasis | [1][2][3] |
| Fungal Strain | To be determined (e.g., Candida albicans) | Candida albicans, Candida tropicalis, Candida glabrata | Candida albicans, Candida auris | [1][4][5] |
| Dosage | To be determined | 10-80 mg/kg/day | 0.1-10 mg/kg/day | [2][4][6] |
| Route of Administration | To be determined | Oral, Intraperitoneal | Intraperitoneal | [1][2][4] |
| Reduction in Fungal Burden (Kidney log CFU) | To be determined | Significant reduction in viable C. albicans cells | 3-log reduction in colony counts at 1 mg/kg | [1][2] |
| Survival Rate | To be determined | Dose-dependent increase in survival | 100% survival at 1-20 mg/kg after 30 days | [2] |
| MIC (Minimum Inhibitory Concentration) | To be determined | Varies by strain | Varies by strain | [2] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validation of in vivo studies. The following is a detailed methodology for a murine model of disseminated candidiasis, a commonly used model for evaluating antifungal efficacy.[7]
Animal Model
-
Species: Immunocompromised mice (e.g., BALB/c or CD-1) are commonly used to establish a robust infection.[8] Immunosuppression can be induced by agents like cyclophosphamide.[8]
-
Justification: Murine models of disseminated candidiasis are well-established and mimic human systemic infections, allowing for the evaluation of antifungal efficacy on fungal dissemination and tissue burden.[7]
Fungal Strain and Inoculum Preparation
-
Strain: A well-characterized, virulent strain of Candida albicans should be used.
-
Preparation: The fungal strain is cultured on Sabouraud Dextrose Agar and then grown in a liquid medium like Yeast Peptone Dextrose broth. The yeast cells are harvested, washed with sterile saline, and counted using a hemocytometer to prepare an inoculum of the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse).[7]
Induction of Systemic Infection
-
The prepared fungal inoculum is administered intravenously (IV) via the lateral tail vein of the mice.[7] This route of administration leads to the dissemination of the fungus to various organs, primarily the kidneys.[9]
Antifungal Treatment
-
Test Compound: this compound (formulation and dosage to be determined based on in vitro activity and preliminary toxicity studies).
-
Comparator Drugs: Fluconazole (e.g., 20 mg/kg) and Amphotericin B (e.g., 1 mg/kg) as positive controls.[2][4]
-
Vehicle Control: The vehicle used to dissolve/suspend this compound and the comparator drugs.
-
Administration: Treatment should commence at a specified time post-infection (e.g., 2 to 24 hours) and continue for a defined period (e.g., 7 days).[10] The route of administration for this compound will depend on its pharmacokinetic properties.
Efficacy Assessment
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (primarily kidneys) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate culture media to determine the number of colony-forming units (CFU) per gram of tissue.[10]
-
Survival Study: A separate cohort of infected mice is treated as described above and monitored for a longer period (e.g., 21-30 days) to assess the impact of the treatment on survival rates.[11]
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
As the mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway diagram is presented below. This illustrates a potential mechanism, such as the inhibition of a key fungal enzyme, which could be investigated in future studies. The principal mechanisms of action of established antifungal drugs include disruption of microtubule function, depletion or binding to ergosterol, and accumulation of squalene.[12] Azoles, for instance, inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[13]
Caption: Hypothetical mechanism of action for this compound.
References
- 1. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation between in vitro and in vivo activity of antifungal agents against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Novel Bioactive Compounds: A Comparative Guide
Introduction
The exploration of synergistic interactions between bioactive compounds is a burgeoning field in drug discovery and development. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a promising strategy to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. This guide provides a framework for investigating the synergistic potential of a novel bioactive compound, here termed "Compound X," with other established bioactive agents. While specific data for a compound named "Banksialactone A" is not available in the current scientific literature, this document serves as a comprehensive template for researchers, scientists, and drug development professionals to design and interpret studies on synergistic effects.
The principles and methodologies outlined are drawn from established research on the combination effects of various natural products.[1][2][3] The primary focus is on providing a structured approach to data presentation, detailed experimental protocols, and the visualization of complex biological pathways.
Hypothetical Synergistic Effects of Compound X in Cancer Therapy
For the purpose of this guide, we will hypothesize that Compound X, a novel natural product, exhibits moderate cytotoxic effects against a human cancer cell line (e.g., MCF-7, a breast cancer cell line). We will explore its potential synergistic interaction with a well-characterized bioactive compound, such as Quercetin, a flavonoid known for its antioxidant and anti-cancer properties.
The guiding hypothesis is that the combination of Compound X and Quercetin will lead to a significant increase in cancer cell death compared to either compound administered alone. This could be due to multi-target effects, where each compound acts on different but complementary signaling pathways involved in cell survival and apoptosis.[2]
Data Presentation: In Vitro Cytotoxicity
The synergistic effect of Compound X and Quercetin can be quantified by determining the half-maximal inhibitory concentration (IC50) of each compound alone and in combination. The Combination Index (CI) is then calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Hypothetical IC50 Values and Combination Index for Compound X and Quercetin in MCF-7 Cells
| Treatment | IC50 (µM) | Combination Index (CI) |
| Compound X | 50 | - |
| Quercetin | 25 | - |
| Compound X + Quercetin (1:1 ratio) | 15 (of each) | 0.6 |
Note: The data presented in this table is purely illustrative to demonstrate a synergistic interaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of synergistic effects. Below are standard protocols for key assays used in this hypothetical investigation.
Cell Culture and Treatment
MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to attach for 24 hours before treatment with Compound X, Quercetin, or their combination at various concentrations.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with varying concentrations of Compound X, Quercetin, and their combination for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Flow Cytometry for Apoptosis Analysis
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Procedure:
-
Seed MCF-7 cells in a 6-well plate and treat with IC50 concentrations of the compounds for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.
-
Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression of key proteins involved in signaling pathways.
-
Procedure:
-
Treat cells as described for apoptosis analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
References
- 1. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Banksialactone A's mechanism of action through genetic and molecular approaches
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with well-defined mechanisms of action is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the natural product Withaferin A with another promising natural compound, Oridonin, and two established chemotherapeutic agents, Paclitaxel and Vincristine. We delve into the genetic and molecular approaches that have been pivotal in confirming their mechanisms of action, offering a valuable resource for researchers in oncology and pharmacology.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of these compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below. It is important to note that these values can vary based on the cell line and the experimental conditions, such as the duration of drug exposure.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Withaferin A | Breast Cancer | MCF-7 | 0.854 | 72 |
| Breast Cancer | MDA-MB-231 | 1.066 | 72 | |
| Cervical Cancer | HeLa | 2-3 | Not Specified | |
| Ovarian Cancer | SKOV3 | 2-3 | Not Specified | |
| Lung Cancer | A549 | 10 | Not Specified | |
| Osteosarcoma | U2OS | 0.32 | 48 | |
| Oridonin | Gastric Cancer | AGS | 1.931 | 72 |
| Gastric Cancer | HGC27 | 7.412 | 72 | |
| Esophageal Cancer | TE-8 | 3.00 | 72 | |
| Esophageal Cancer | TE-2 | 6.86 | 72 | |
| Leukemia | K562 | 0.95 | Not Specified | |
| Paclitaxel | Various | 8 Human Tumor Lines | 0.0025 - 0.0075 | 24 |
| Lung Cancer (NSCLC) | 14 Cell Lines (Median) | 9.4 | 24 | |
| Breast Cancer | MDA-MB-231 | Varies | 72 | |
| Breast Cancer | SK-BR-3 | Varies | 72 | |
| Vincristine | Neuroblastoma | SH-SY5Y | 0.1 | Not Specified |
| Breast Cancer | MCF-7 | 0.005 | Not Specified | |
| Lung Cancer | A549 | 0.04 | Not Specified |
Deciphering the Mechanisms of Action: A Molecular Perspective
Genetic and molecular biology techniques have been instrumental in elucidating the precise molecular targets and signaling pathways affected by these compounds.
Withaferin A: A Multi-Faceted Inhibitor
Withaferin A exhibits a pleiotropic mechanism of action, impacting multiple signaling pathways crucial for cancer cell survival and proliferation. A key target of Withaferin A is the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3) .
-
Genetic Confirmation: The role of STAT3 in Withaferin A's anticancer activity has been validated using siRNA-mediated knockdown . Studies have shown that knocking down STAT3 expression mimics the apoptotic effects of Withaferin A, while overexpression of STAT3 can confer resistance to the compound[1][2].
-
Molecular Confirmation: Western blot analysis has demonstrated that Withaferin A inhibits both constitutive and IL-6-induced phosphorylation of STAT3 at Tyr705, preventing its activation and subsequent translocation to the nucleus[1][2]. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.
Oridonin: Targeting Growth Factor Signaling
Oridonin's anticancer effects are partly attributed to its interference with the Epidermal Growth Factor Receptor (EGFR) signaling pathway .
-
Genetic Confirmation: The significance of EGFR in Oridonin's mechanism has been demonstrated using CRISPR-Cas9 mediated gene knockout . Knocking out the EGFR gene in cancer cells has been shown to reduce their sensitivity to Oridonin, confirming EGFR as a critical target[3][4][5].
-
Molecular Confirmation: Western blot analyses have revealed that Oridonin treatment leads to a decrease in the phosphorylation of EGFR and its downstream effectors, such as Akt and STAT3[6]. This inhibition of the EGFR pathway disrupts signals that promote cell proliferation and survival.
Paclitaxel and Vincristine: Microtubule Destabilizers
Paclitaxel and Vincristine are classic examples of microtubule-targeting agents, a cornerstone of chemotherapy.
-
Mechanism of Action: Paclitaxel works by stabilizing microtubules, preventing their disassembly, which is essential for cell division. This leads to mitotic arrest and subsequent apoptosis[7][8]. Vincristine, on the other hand, binds to tubulin dimers, inhibiting their polymerization into microtubules, which also results in mitotic arrest[9][10].
Experimental Protocols: A Guide to Mechanistic Studies
Reproducible and well-documented experimental protocols are fundamental to validating the mechanism of action of any potential therapeutic agent. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine its IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Withaferin A) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of protein expression and phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3 or anti-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
siRNA-Mediated Gene Knockdown
This method is used to transiently silence the expression of a specific gene to study its function.
Protocol:
-
siRNA Design and Synthesis: Design or purchase at least two different validated siRNAs targeting the gene of interest (e.g., STAT3). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the cancer cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol. The final siRNA concentration is typically 20-50 nM.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation of Knockdown: Confirm the knockdown of the target gene at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting).
-
Functional Assays: Perform functional assays (e.g., cell viability, apoptosis assays) to assess the phenotypic effects of gene silencing and to see if it phenocopies the effect of the compound.
CRISPR-Cas9 Mediated Gene Knockout
This powerful gene-editing tool is used to create stable cell lines with a permanent knockout of a target gene.
References
- 1. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective disruption of an oncogenic mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Inhibition of EGFR signaling augments oridonin-induced apoptosis in human laryngeal cancer cells via enhancing oxidative stress coincident with activation of both the intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
A Comparative Analysis of the Therapeutic Potential of Banksialactone A and Other Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
Fungi represent a vast and largely untapped reservoir of structurally diverse secondary metabolites with significant therapeutic potential. These bioactive compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide provides a comparative benchmark of Banksialactone A, a metabolite from the Australian fungus Aspergillus banksianus, against other well-characterized fungal metabolites: Gliotoxin, Viriditoxin, and Citrinin. The comparison focuses on their cytotoxic, anti-inflammatory, and antiviral activities, supported by available experimental data and detailed methodologies.
Executive Summary
While this compound has been isolated and structurally characterized, publicly available quantitative data on its bioactivity is limited. Qualitative assessments from its initial discovery indicate weak cytotoxic and antibiotic properties for some of its derivatives. In contrast, Gliotoxin, Viriditoxin, and Citrinin have been more extensively studied, with established mechanisms of action and quantitative measures of their potent biological effects. This guide synthesizes the available information to provide a comparative framework for these fungal metabolites.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the selected fungal metabolites across different therapeutic areas.
Table 1: Comparative Cytotoxic Activity
| Fungal Metabolite | Cell Line | Assay | IC50 Value | Reference |
| This compound Derivatives (7-9) | Not Specified | Not Specified | Weak Cytotoxicity | [1] |
| Gliotoxin | HeLa (Cervical Cancer) | MTT | ~54 µM (at 36h) | [2] |
| SW1353 (Chondrosarcoma) | MTT | ~56 µM (at 48h) | [2] | |
| HT1080 (Fibrosarcoma) | MTT | Dose-dependent decrease in viability | [3] | |
| Viriditoxin | Ramos (Burkitt's Lymphoma) | Not Specified | 0.06 µM (at 24h) | [4] |
| Jurkat (T-cell Leukemia) | Not Specified | 0.88 µM (at 24h) | [4] | |
| Citrinin | Not Primarily Cytotoxic | - | - | - |
Table 2: Comparative Antibacterial Activity
| Fungal Metabolite | Bacterial Strain | Assay | MIC Value | Reference |
| This compound Derivatives (7-9) | Not Specified | Not Specified | Weak Antibiotic Activity | [1] |
| Gliotoxin | Not a primary application | - | - | - |
| Viriditoxin | Gram-positive bacteria | Broth Microdilution | - | [4] |
| Citrinin | Not a primary application | - | - | - |
Table 3: Comparative Anti-inflammatory Activity
| Fungal Metabolite | Assay | Cell Line/Model | Key Effect | IC50 Value | Reference |
| This compound | No data available | - | - | - | - |
| Viriditoxin | Nitric Oxide Production | RAW 264.7 macrophages | Inhibition of NO | Data not available | - |
| Gliotoxin | NF-κB Inhibition | HT1080 cells | Inhibits NF-κB nuclear import | Data not available | [3] |
| Citrinin | Cytokine Production | Human proximal tubule cells | Reduced IL-6 and IL-8 | - | [5] |
Table 4: Comparative Antiviral Activity
| Fungal Metabolite | Virus | Cell Line | Assay | EC50 Value | Reference |
| This compound | No data available | - | - | - | - |
| Gliotoxin | Not a primary application | - | - | - | - |
| Viriditoxin | Not a primary application | - | - | - | - |
| Citrinin | Herpes Simplex Virus (HSV) | Vero cells | Plaque Reduction | ~0.74 µg/mL (for a related compound, Citrusinine-I) | [2] |
Mechanisms of Action and Signaling Pathways
Gliotoxin: Induction of Apoptosis in Cancer Cells
Gliotoxin is a well-known mycotoxin that exhibits potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[1][2] Gliotoxin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2] Furthermore, Gliotoxin has been shown to inhibit the NF-κB signaling pathway, a key regulator of cell survival and inflammation, by preventing the nuclear import of NF-κB.[3]
Caption: Gliotoxin-induced apoptotic signaling pathway.
Viriditoxin: Targeting Mitochondrial Metabolism
Viriditoxin, a mycotoxin produced by several fungal species, has demonstrated potent cytotoxic activity, particularly against leukemia and lymphoma cells.[4] Its mechanism of action is centered on the disruption of mitochondrial function.[4] Viriditoxin impairs the mitochondrial membrane potential and induces the release of cytochrome c, similar to Gliotoxin, thereby initiating the intrinsic apoptotic pathway.[4] This disruption of mitochondrial integrity is a key factor in its selective toxicity towards cancer cells.
Caption: Viriditoxin's mechanism targeting mitochondria.
Citrinin: Mechanisms in Antiviral and Cellular Toxicity
Citrinin is a mycotoxin known for its nephrotoxicity. While not a primary candidate for antiviral therapy, some studies have explored its antiviral properties. The proposed mechanism of action for its cellular toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5] This oxidative stress can lead to DNA damage and trigger apoptosis through the intrinsic mitochondrial pathway.[5] Its antiviral activity may be linked to the inhibition of viral replication processes, though the precise targets are not well-defined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key assays mentioned in this guide.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the fungal metabolite. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antibacterial Assay: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform serial two-fold dilutions of the fungal metabolite in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the fungal metabolite at which there is no visible growth of the bacteria.
Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of nitric oxide (NO). It is commonly used to assess NO production by cells, such as macrophages, in response to inflammatory stimuli.
Protocol:
-
Cell Culture and Stimulation: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the fungal metabolite.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Anti-inflammatory Assay: TNF-α ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like Tumor Necrosis Factor-alpha (TNF-α) in a sample.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Blocking: Block any non-specific binding sites on the plate.
-
Sample Incubation: Add the cell culture supernatants (from cells stimulated with an inflammatory agent with or without the fungal metabolite) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that also binds to TNF-α.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantification: The concentration of TNF-α is determined by comparison to a standard curve.
Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in viral plaques.
Caption: Workflow for the plaque reduction antiviral assay.
Protocol:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus-Compound Incubation: Serially dilute the fungal metabolite and mix it with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Conclusion
This compound, as an isochromanone from Aspergillus banksianus, belongs to a class of fungal metabolites with known biological activities. However, based on currently available data, its therapeutic potential appears to be limited, with only weak cytotoxic and antibiotic activities reported for its derivatives. In contrast, other fungal metabolites like Gliotoxin and Viriditoxin exhibit potent cytotoxic effects against cancer cells through well-defined mechanisms involving the induction of apoptosis and mitochondrial disruption. Citrinin, while primarily known for its toxicity, has also been investigated for its antiviral properties.
For researchers and drug development professionals, this comparative guide highlights the importance of thorough biological screening and mechanistic studies to unlock the full therapeutic potential of novel fungal metabolites. While this compound itself may not be a lead candidate based on current knowledge, its chemical scaffold could serve as a starting point for the synthesis of more potent analogues. Further investigation is warranted to quantitatively assess the bioactivity of this compound and to explore a wider range of therapeutic areas. The detailed experimental protocols provided herein offer a foundation for such future studies.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mycotoxin viriditoxin induces leukemia- and lymphoma-specific apoptosis by targeting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Banksialactone A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Banksialactone A, this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and environmental compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory operations. This compound, an isochromanone isolated from the fungus Aspergillus banksianus, is a compound of interest for its potential as a chemical scaffold.[1] While it has demonstrated weak activity in chemotherapeutic bioassays, proper disposal is paramount to maintain a safe and compliant research environment.[1] This guide outlines the necessary procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Spill Management: In the event of a spill, the following steps should be taken:
-
Containment: Isolate the spill area to prevent further spread.
-
Collection: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand).
-
Cleaning: Thoroughly clean the spill area with a suitable solvent and then with soap and water.
-
Disposal of Spill Debris: All contaminated materials, including absorbents and cleaning supplies, should be placed in a sealed, labeled container for proper waste disposal.[2]
Quantitative Data and Chemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines the typical physical and chemical properties that would be relevant for its disposal. Researchers should fill in this information based on experimentally determined values or data from their supplier.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₄H₁₄O₅ | Helps in identifying the compound and its basic composition. |
| Molecular Weight | 262.26 g/mol | Relevant for calculating concentrations and quantities for disposal. |
| Appearance | To be determined (likely a solid) | The physical state will determine the appropriate handling and disposal method (e.g., solid waste vs. liquid waste). |
| Solubility | To be determined | Water solubility is a key factor in determining if drain disposal is a potential option for non-hazardous substances.[3] |
| pH of Aqueous Solution | To be determined | A neutral pH (typically between 5.5 and 9.0) is often required for drain disposal.[4] |
| Toxicity Data | Weak activity in chemotherapeutic bioassays | While showing low biological activity, the absence of comprehensive toxicity data necessitates cautious handling.[1] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound depends on its specific hazards, which should be evaluated by the user and their institution's Environmental Health and Safety (EHS) department. The following protocols provide a general framework.
Protocol 1: Disposal as Non-Hazardous Chemical Waste
If, after a thorough risk assessment, this compound is determined to be non-hazardous, the following steps can be taken. This is often the case for small quantities of natural products with low toxicity.
-
Waste Identification: Classify the waste as "non-hazardous chemical waste."
-
Segregation: Keep this compound waste separate from hazardous waste streams to prevent cross-contamination.[2]
-
Containerization:
-
Solid Waste: Place solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials in a durable, sealed plastic bag or a designated solid waste container.
-
Liquid Waste: If dissolved in a non-hazardous solvent (e.g., ethanol, water), collect the solution in a clearly labeled, leak-proof container.
-
-
Labeling: Label the waste container with "this compound Waste (Non-Hazardous)" and the approximate quantity.
-
Disposal:
-
Sanitary Sewer: For small quantities of aqueous solutions deemed non-hazardous and readily biodegradable, disposal down the sanitary sewer with copious amounts of water (at least a 100-fold excess) may be permissible.[3] Always check with your institution's EHS for specific guidelines.
-
Trash Disposal: Solid, non-hazardous this compound waste may be suitable for disposal in the regular trash, provided it is securely contained.[5][6]
-
Protocol 2: Disposal as Hazardous Chemical Waste
In the absence of definitive safety data, or if the compound is dissolved in a hazardous solvent, it is prudent to manage it as hazardous waste.
-
Waste Identification: Classify the waste as "Hazardous Chemical Waste."
-
Segregation: Do not mix with other incompatible waste streams.
-
Containerization:
-
Labeling: Attach a hazardous waste label to the container, clearly identifying the contents ("this compound" and any solvents), the concentration, and the associated hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[2]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health and Safety (EHS) department for definitive guidance.[2]
References
- 1. magicscientifc.com [magicscientifc.com]
- 2. benchchem.com [benchchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
